BOC-D-NVA-OSU
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Mechanism and Application of BOC-D-NVA-OSU in Peptide Synthesis
Executive Summary
This guide provides a rigorous technical analysis of Boc-D-Nva-OSu (tert-Butyloxycarbonyl-D-Norvaline N-hydroxysuccinimide ester), a specialized reagent used in the synthesis of protease-resistant peptide therapeutics. Unlike standard proteinogenic amino acids, the incorporation of D-Norvaline (D-Nva) introduces specific steric and stereochemical constraints that enhance metabolic stability. The N-hydroxysuccinimide (OSu) ester activation strategy is critically selected to minimize racemization—a pervasive risk when handling D-isomers. This document details the molecular architecture, reaction thermodynamics, and a validated protocol for its deployment in solid-phase and solution-phase synthesis.
Part 1: The Molecular Architecture
To understand the utility of this compound, one must deconstruct it into its three functional components. This is not merely a reagent; it is a pre-programmed molecular system designed for specific outcomes.
The Protecting Group: tert-Butyloxycarbonyl (Boc)[1]
-
Function: Protects the
-amino group during coupling. -
Lability: Acid-labile. Removed by Trifluoroacetic acid (TFA) or HCl/Dioxane.
-
Rationale: In the context of D-Nva, Boc is often preferred over Fmoc when the target peptide contains base-sensitive moieties (which would degrade under Fmoc's piperidine deprotection) or when synthesizing "difficult sequences" where aggregation is reduced in TFA.
The Payload: D-Norvaline (D-Nva)
-
Structure: A linear isomer of Valine. Side chain:
. -
Role in Drug Design:
-
Protease Resistance: Endogenous proteases typically recognize L-stereocenters. The D-configuration renders the peptide bond refractory to enzymatic hydrolysis, significantly extending in vivo half-life (
). -
Structural Probe: Unlike Valine (branched at
), Norvaline is linear. It probes hydrophobic pockets where Valine's steric bulk might cause clashes, yet retains similar lipophilicity.
-
The Activator: N-Hydroxysuccinimide Ester (OSu)
-
Function: Activates the C-terminal carboxyl group for nucleophilic attack.
-
Mechanism: The OSu group is a good leaving group (
of HOSu 6.0), making the carbonyl electrophilic. -
Critical Advantage: Suppression of Racemization. Unlike acid chlorides or mixed anhydrides, OSu esters react slower but with high stereofidelity. This is non-negotiable when working with D-amino acids; if the D-Nva racemizes back to L-Nva during coupling, the biological hypothesis of the drug candidate is invalidated.
Part 2: Mechanism of Action (Aminolysis)
The coupling of this compound to a growing peptide chain follows a nucleophilic acyl substitution pathway (Aminolysis).
The Pathway[2]
-
Nucleophilic Attack: The free amine (
) of the resin-bound peptide attacks the carbonyl carbon of the this compound ester. -
Tetrahedral Intermediate: A transient, high-energy intermediate forms.
-
Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (HOSu) anion.
-
Proton Transfer: Rapid proton transfer neutralizes the leaving group to form HOSu.
Racemization Suppression (The "Why")
In standard couplings (e.g., using DCC), the activated amino acid can cyclize to form an oxazolone intermediate. This oxazolone can readily tautomerize, destroying the chirality at the
-
OSu Effect: The OSu ester is reactive enough to couple with the amine but stable enough to resist oxazolone formation under neutral/mildly basic conditions. This preserves the D-configuration of the Norvaline.
Visualization: The Reaction Pathway
Figure 1: Mechanism of aminolysis showing the nucleophilic attack of the peptide amine on the active ester, leading to the stable amide bond and release of N-hydroxysuccinimide.
Part 3: Experimental Protocol
This protocol assumes a Solid Phase Peptide Synthesis (SPPS) workflow using Boc chemistry on a polystyrene-based resin (e.g., MBHA or Merrifield resin).
Reagents Required[3][4][5][6][7]
-
Coupling Species: this compound (3.0 equivalents relative to resin loading).
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Note: OSu esters have poor solubility in DCM.
-
Base: DIEA (Diisopropylethylamine). Strictly controlled amount.
Validated Workflow
| Step | Operation | Reagents/Conditions | Duration | Mechanism/Purpose |
| 1 | Deprotection | 50% TFA in DCM | 2 x 15 min | Removes Boc group from previous AA, exposing |
| 2 | Wash | DCM (x3), DMF (x3) | 1 min ea. | Removes excess TFA. |
| 3 | Neutralization | 5% DIEA in DMF | 2 x 2 min | Converts unreactive |
| 4 | Coupling | This compound (3 eq) in DMF | 2 - 4 hours | The Critical Step. Aminolysis of the active ester. |
| 5 | Monitoring | Kaiser Test (Ninhydrin) | 5 min | Qualitative check. Blue = Incomplete; Yellow = Complete. |
| 6 | Wash | DMF (x3), DCM (x3) | 1 min ea. | Removes HOSu byproduct and excess reagent. |
Protocol Notes & Causality
-
Solubility Check: this compound is hydrophobic. If it does not dissolve in DMF, add a small amount of DCM, but maintain DMF as the primary solvent to ensure reaction rate.
-
Base Usage: Unlike on-the-fly activation (e.g., HBTU/HATU), OSu esters do not strictly require base if the resin is perfectly neutralized. However, adding 1.0 eq of DIEA ensures the amine remains deprotonated. Warning: Excess base can promote hydrolysis of the ester by trace water.
-
Kinetics: OSu esters react slower than HATU-activated species. Do not shorten the coupling time below 2 hours.
Visualization: The SPPS Cycle
Figure 2: The Boc-SPPS cycle specifically highlighting the insertion point of the pre-activated this compound ester.
Part 4: Troubleshooting & Optimization
Even with a robust system, deviations occur. Use this self-validating troubleshooting matrix.
| Observation | Root Cause | Corrective Action |
| Precipitate in Coupling Vial | D-Nva hydrophobicity | OSu esters of hydrophobic AAs can aggregate. Add 10% DMSO or NMP to the DMF mixture to disrupt aggregation. |
| Slow Coupling (Kaiser +) | Steric hindrance | The linear propyl chain of Nva combined with the resin matrix may slow diffusion. Double the coupling time or heat to 40°C (carefully, to avoid racemization). |
| Low Yield of Target | Hydrolysis of Ester | OSu esters are moisture sensitive. Ensure DMF is anhydrous (<0.05% water). Store reagent at -20°C with desiccant. |
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link
- Foundational text on the mechanism and racemization-suppressing properties of OSu esters.
-
Bachem. (n.d.). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
- Authoritative source on coupling reagent selection and side-reaction management.
-
Sigma-Aldrich. (n.d.).[2][3] Boc-Val-OSu Product Specification (Analogous Reagent). Link
- Reference for physical properties and handling of Boc-Val-OSu, the closest structural analog to this compound.
-
Creative Peptides. (n.d.). D-Norvaline Properties and Applications. Link
- Data on the specific applications of D-Norvaline in peptide drug design.
Sources
The Boc Strategy: High-Performance Peptide Synthesis for Difficult Sequences
Executive Summary
While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its mild conditions and automation ease, Boc (tert-butoxycarbonyl) chemistry remains the superior—and often necessary—strategy for synthesizing "difficult" peptides.[]
As a Senior Application Scientist, I often encounter projects that fail under Fmoc protocols due to aggregation, solubility issues, or base-sensitivity. This guide details the technical advantages of Boc chemistry, specifically its ability to suppress aggregation through protonation, its compatibility with base-labile moieties (like thioesters for Native Chemical Ligation), and the unparalleled cleanliness of Hydrogen Fluoride (HF) cleavage.
Part 1: The Mechanistic Foundation
The primary advantage of Boc chemistry lies in the nature of the protecting group and the intermediate species generated during the synthesis cycle.
The Protonated Advantage (Aggregation Suppression)
In Fmoc synthesis, the N-terminus is neutralized (deprotonated) after every cycle. This neutral amine often participates in inter-chain hydrogen bonding, leading to
The Boc Advantage:
The removal of the Boc group uses Trifluoroacetic Acid (TFA).[2][3][4][5] This leaves the N-terminal amine in a protonated state (
-
Electrostatic Repulsion: The positive charges on the growing peptide chains repel each other, preventing aggregation.
-
Solubility: The salt forms are significantly more soluble in polar solvents (DMF/DCM) than the neutral peptide chains found in Fmoc chemistry.
The Acid-Lability Mechanism
The Boc group is removed via acidolysis. This reaction is highly efficient and driven by the generation of volatile byproducts (Isobutene and CO
Figure 1: The acid-catalyzed deprotection of the Boc group.[3] The irreversible loss of CO2 and isobutene drives the reaction to completion.
Part 2: Strategic Advantages Over Fmoc
The following table summarizes when and why a Senior Scientist should choose Boc over Fmoc.
| Feature | Fmoc Strategy | Boc Strategy | Technical Implication |
| Solubility | Moderate (Neutral chains) | High (Protonated salts) | Boc is superior for hydrophobic/aggregating sequences (e.g., Amyloid beta). |
| Base Sensitivity | Incompatible (Uses Piperidine) | Compatible (No base used) | Critical for Depsipeptides (ester bonds) and Thioesters . |
| Side Chain Stability | Base stable / Acid labile | Acid stable | Allows synthesis of peptides with base-labile modifications. |
| Cleavage Reagent | TFA (Weak acid) | HF (Strong acid) | HF is a smaller molecule, penetrating resin better for cleaner cleavage. |
| Cost | Higher (Reagents) | Lower (Raw materials) | Boc-Amino Acids are generally cheaper to manufacture.[] |
The "Killer App": Thioesters and Native Chemical Ligation (NCL)
Boc chemistry is the gold standard for generating peptide thioesters required for Native Chemical Ligation (NCL) .
-
The Problem: Thioesters are labile to nucleophilic bases (like the 20% piperidine used in Fmoc deprotection). Fmoc synthesis of thioesters requires complex "surrogates" or post-synthetic modifications.
-
The Boc Solution: Since Boc deprotection uses acid (TFA) and neutralization uses a tertiary base (DIEA) that is non-nucleophilic, the thioester moiety remains intact throughout the chain assembly.
Part 3: The Hydrogen Fluoride (HF) Cleavage Factor
The use of anhydrous Hydrogen Fluoride (HF) is often cited as a disadvantage due to safety concerns. However, from a purification standpoint , it is a massive advantage.
Why HF Yields Cleaner Peptides
HF is a small, highly penetrating solvent with high dielectric constant. It cleaves benzyl-based protecting groups (Bzl, Z, Tos) that are far more stable than the t-Butyl groups used in Fmoc.
-
Result: The resulting crude peptide often has a cleaner profile because the "permanent" protecting groups are truly stable during synthesis, preventing premature loss and side-reactions.
Managing the Risk: Scavenger Protocols
HF cleavage generates benzyl carbocations.[6] Without scavengers, these will re-attach to nucleophilic residues (Trp, Tyr, Met, Cys).
Table: Recommended Scavenger Cocktails
| Peptide Composition | Scavenger Cocktail (per 1g Resin) | Purpose |
| Standard (No sensitive residues) | Anisole (1.0 mL) | General carbocation scavenger. |
| Contains Trp / Tyr | Anisole (1.0 mL) + p-Cresol (0.5 mL) | Prevents alkylation of Indole/Phenol rings. |
| Contains Met / Cys | p-Cresol (0.5 mL) + DMS (0.5 mL) | Prevents S-alkylation and oxidation. |
| "Low-High" HF Protocol | Step 1: Low HF conc. (DMS rich) Step 2: High HF (Standard) | Step 1 removes most groups via S |
Safety Note: HF reacts with glass. All reactions must be performed in a Kel-F or Teflon vacuum line apparatus.
Part 4: Detailed Experimental Protocol (Boc SPPS)
This protocol utilizes In-Situ Neutralization , a modern variation that maximizes coupling efficiency and minimizes aggregation.
The Synthesis Cycle
Figure 2: The Modern Boc SPPS Cycle using In-Situ Neutralization to prevent aggregation.
Step-by-Step Procedure
Reagents:
-
Deprotection: 100% TFA (Neat) or 50% TFA in DCM.
-
Activator: 0.5 M HCTU in DMF.
-
Base: DIEA (Diisopropylethylamine).[5]
-
Solvent: DMF (Dimethylformamide).
Workflow:
-
Deprotection: Treat resin with 100% TFA for 1 minute. Drain. Repeat for 1 minute.
-
Note: Neat TFA is faster and reduces solvent waste compared to 50% solutions.
-
-
Wash: Rapid flow wash with DCM (Dichloromethane) for 1 minute.
-
Critical: Do not wash with DMF here; the resin is swollen in DCM.
-
-
Coupling (In-Situ Neutralization):
-
Dissolve Boc-Amino Acid (4 eq) and HCTU (3.9 eq) in DMF.
-
Add DIEA (6 eq) to the amino acid solution immediately before adding to the resin.
-
Mechanism:[3][4][5][7][8] The excess base neutralizes the protonated amine on the resin at the exact moment the activated amino acid arrives, minimizing the time the peptide spends in a neutral (aggregating) state.
-
Reaction time: 10–20 minutes.[9]
-
-
Wash: Wash with DMF (2x) and DCM (2x).
-
Monitoring: Perform Quantitative Ninhydrin Test (Kaiser Test). If blue, recouple.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Incomplete Coupling (Blue beads) | Aggregation (Beta-sheet formation) | Switch to In-Situ Neutralization protocol. Use chaotropic salts (e.g., KSCN) in the coupling mixture. |
| Tryptophan alkylation | Carbocation attack during HF cleavage | Use the Low-High HF procedure. Ensure scavenger cocktail contains Indole or p-Cresol. |
| Aspartimide formation | Cyclization of Asp-Gly sequences | Use OcHex (Cyclohexyl) protection for Asp instead of OBzl (Benzyl). |
References
-
Merrifield, R. B. (1963).[] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994).[11] Synthesis of proteins by native chemical ligation.[12][13][14] Science. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link
Sources
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
- 11. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. EP0832096B1 - Synthesis of proteins by native chemical ligation - Google Patents [patents.google.com]
- 14. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of BOC-D-NVA-OSU
Part 1: Executive Summary & Chemical Identity
BOC-D-NVA-OSU (Tert-butyloxycarbonyl-D-norvaline N-hydroxysuccinimide ester) is a specialized chiral building block used primarily in the synthesis of protease inhibitors and peptidomimetics. Structurally, it combines a lipophilic norvaline side chain (propyl group) with a reactive NHS ester moiety, balancing hydrophobic and polar characteristics.
Effective utilization of this compound requires a precise understanding of its solubility profile to prevent precipitation during coupling reactions (which lowers yield) and to avoid hydrolysis (which destroys the reagent).
Physicochemical Profile
| Property | Specification |
| Molecular Weight | 314.34 g/mol |
| Appearance | White to off-white crystalline powder |
| Side Chain | Linear propyl group (Hydrophobic/Aliphatic) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester (Polar, Electrophilic) |
| Protecting Group | Tert-butyloxycarbonyl (Boc) (Lipophilic, Acid-labile) |
| Storage | 2-8°C (Short term), -20°C (Long term); Desiccate strictly.[1] |
Part 2: Solubility Profile in Organic Solvents
The solubility of this compound is dictated by the competition between its lipophilic Boc-amino alkyl chain and the polar succinimide ring. It follows the general solubility rules of activated amino acid esters: high solubility in polar aprotic solvents, moderate solubility in chlorinated/ester solvents, and insolubility in non-polar hydrocarbons.
Primary Solvents (Recommended for Stock Solutions)
These solvents are ideal for preparing high-concentration stock solutions (0.1 M – 0.5 M) for peptide coupling reactions.
| Solvent | Solubility Rating | Saturation Estimate* | Technical Notes |
| DMF (Dimethylformamide) | Excellent | > 100 mg/mL | Preferred solvent for peptide coupling. Ensure amine-free grade to prevent side reactions. |
| DMSO (Dimethyl Sulfoxide) | Excellent | > 100 mg/mL | Useful for biological assays or when DMF is contraindicated. High boiling point makes removal difficult. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 80 mg/mL | Excellent alternative to DMF; often used in solid-phase synthesis (SPPS). |
Secondary Solvents (Reaction & Processing)
These solvents are suitable for liquid-phase synthesis or specific workup procedures but may require larger volumes than DMF/DMSO.
| Solvent | Solubility Rating | Saturation Estimate* | Technical Notes |
| DCM (Dichloromethane) | Good | 50–80 mg/mL | Standard solvent for liquid-phase coupling. Volatile and easy to remove.[2] |
| THF (Tetrahydrofuran) | Good | 40–60 mg/mL | Ensure peroxide-free. Good for reactions requiring lower polarity than DMF. |
| Ethyl Acetate | Moderate | 20–40 mg/mL | Often used for extraction/workup. Heating may be required to dissolve high concentrations fully. |
| 1,4-Dioxane | Good | 30–50 mg/mL | Frequently used for optical rotation measurements. |
Non-Solvents (Precipitation & Purification)
These solvents are used to precipitate the product during purification (recrystallization).
-
Diethyl Ether / MTBE: The compound is sparingly soluble; these are excellent anti-solvents.
-
Hexanes / Heptane: Insoluble. Used to wash the precipitate to remove non-polar impurities.
-
Water: Insoluble / Reactive. Water causes precipitation and subsequent hydrolysis of the NHS ester.
*Estimates based on structural analogs (Boc-L-Nva-OSu, Boc-Val-OSu) and general class behavior of Boc-amino acid NHS esters.
Part 3: Critical Stability & Handling Protocols
The Hydrolysis Hazard
The NHS ester moiety is susceptible to hydrolysis, converting the active ester back into the carboxylic acid (Boc-D-Nva-OH) and N-hydroxysuccinimide. This reaction is pH-dependent.[3][4]
-
Acidic/Neutral pH (pH < 7): Hydrolysis is slow.
-
Basic pH (pH > 8): Hydrolysis is rapid (minutes to hours).
Expert Insight: When coupling in aqueous/organic mixtures (e.g., protein conjugation), dissolve this compound in dry DMF/DMSO first, then add to the aqueous buffer immediately before the reaction. Do not store the intermediate in aqueous solution.[5]
Experimental Protocol: Standard Dissolution for Coupling
Objective: Prepare a 0.2 M solution for a standard amide bond formation.
-
Calculate: For 1 mmol (314.3 mg) of this compound.
-
Solvent Selection: Choose Anhydrous DMF .
-
Why? DMF prevents hydrolysis and solvates both the hydrophobic side chain and the polar active ester.
-
-
Dissolution:
-
Add 5.0 mL of Anhydrous DMF to the powder.
-
Vortex for 30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If the solution is cloudy, sonicate for 1 minute at ambient temperature.
-
-
Usage: Use immediately. If storage is necessary, blanket with Argon/Nitrogen and store at -20°C.
Experimental Protocol: Recrystallization (Purification)
Objective: Purify aged or impure this compound.
-
Dissolve: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate (approx. 40-50°C).
-
Filter: If there are insoluble particles (likely dicyclohexylurea if prepared via DCC method), filter while warm.
-
Precipitate: Slowly add Hexanes or Diethyl Ether (Anti-solvent) dropwise with stirring until the solution turns turbid.
-
Crystallize: Cool the mixture to 4°C overnight.
-
Collect: Filter the white precipitate and wash with cold Hexanes. Dry under vacuum.
Part 4: Visualization of Workflows
Solubility Decision Tree
This diagram guides the researcher in selecting the correct solvent based on the experimental stage.
Caption: Decision matrix for solvent selection based on experimental application (Synthesis, Purification, or Analysis).
Part 5: References
-
Chem-Impex International. (n.d.). Boc-D-norvaline N-hydroxysuccinimide ester Product Page & Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). Boc-Val-OSu Product Specification (Structural Analog). Retrieved from
-
BenchChem. (2025).[2] Technical Guide to the Solubility of Boc-Pro-OSu (Class Behavior). Retrieved from
-
Cayman Chemical. (2023). Fmoc-Succinimide (Fmoc-OSu) Solubility Data Sheet. Retrieved from
-
PubChem. (2025).[1] Boc-D-Nva-OH DCHA (Precursor Data). CID 122173576.[1] Retrieved from [1]
Sources
Methodological & Application
Technical Application Note: Precision Manual Synthesis using BOC-D-NVA-OSU
Introduction: The Pre-Activated Advantage
BOC-D-NVA-OSU represents a specialized class of "pre-activated" building blocks designed to streamline the incorporation of non-proteinogenic amino acids into peptide backbones.
-
BOC (tert-Butyloxycarbonyl): The N-terminal protecting group, requiring acidic cleavage (TFA). This strategy is preferred for synthesizing hydrophobic peptides or those prone to aggregation, as the protonated N-terminus during deprotection helps solubilize the growing chain.
-
D-NVA (D-Norvaline): A non-standard, hydrophobic amino acid often used in peptidomimetics to induce specific conformational constraints or increase proteolytic stability.
-
OSU (N-Hydroxysuccinimide ester): An active ester moiety.[1] Unlike free amino acids that require in situ activation (e.g., with DCC/HOBt), this reagent is chemically pre-primed for aminolysis.
Why use this reagent?
-
Racemization Control: In situ activation of D-amino acids carries a risk of racemization (conversion back to L-form or loss of chiral purity). OSU esters are synthesized under controlled conditions to retain high optical purity, making them safer for introducing D-residues.
-
Stoichiometric Precision: Eliminates the variability of activation kinetics. You are adding a defined species, not a mixture of urea byproducts and active intermediates.
Strategic Planning & Material Handling
Chemical Stability & Storage
The OSU ester is hydrolytically unstable. Moisture is the enemy.
-
Storage:
, desiccated. -
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.
-
Solubility: Soluble in DMF (Dimethylformamide), DCM (Dichloromethane), and NMP (N-Methyl-2-pyrrolidone).
-
Recommendation: Use anhydrous DMF for the coupling solution to minimize hydrolysis.
-
The "D-Isomer" Challenge
While OSU esters reduce racemization risk, basic conditions can still trigger it via base-catalyzed enolization.
-
Critical Control Point: Avoid prolonged exposure to tertiary amines (DIEA/TEA) when the active ester is present.
-
Strategy: Use a "Separate Neutralization" protocol. Neutralize the resin-bound amine first, wash away the excess base, and then introduce the this compound.
Detailed Protocol: Manual Boc Synthesis Cycle
This protocol assumes a standard polystyrene-based resin (e.g., MBHA or PAM) loaded with the previous amino acid.
Phase A: Resin Preparation (Deprotection)
Objective: Remove the Boc group from the N-terminus of the resin-bound peptide.
-
Wash: DCM (
). -
Pre-wash: 50% TFA in DCM (
). -
Deprotection: 50% TFA in DCM (
).-
Note: Ensure the resin is fully suspended.
-
-
Wash: DCM (
).-
Checkpoint: The amine is now exposed but exists as a TFA salt (
). It is unreactive in this state.
-
Phase B: Neutralization
Objective: Convert the amine salt to a free amine (
-
Neutralization 1: 5% DIEA in DCM (
). -
Neutralization 2: 5% DIEA in DCM (
). -
Wash (Critical): DCM (
) followed by DMF ( ).-
Why: You must remove dissolved DIEA. If DIEA remains, it will attack the OSU ester of your expensive this compound, causing hydrolysis before it couples to the peptide.
-
Phase C: Coupling with this compound
Objective: Form the peptide bond.
Reagent Calculation:
-
Use 3.0 equivalents of this compound relative to the resin loading.
-
Concentration: Dissolve in minimum anhydrous DMF to achieve ~0.1M - 0.2M concentration.
Steps:
-
Dissolution: Dissolve the calculated mass of this compound in anhydrous DMF.
-
Do NOT add HOBt or activating agents.
-
Do NOT add base (DIEA) to this solution yet.
-
-
Addition: Add the solution to the neutralized resin.
-
Reaction: Shake/agitate at room temperature for 45 - 60 minutes .
-
Wash: DMF (
), then DCM ( ).
Phase D: Validation (Kaiser Test)
Objective: Confirm complete coupling.
-
Take a small sample of resin beads.[6]
-
Add drops of Ninhydrin, Phenol, and KCN/Pyridine solutions.
-
Heat at
for 2 minutes.-
Colorless/Yellow: Coupling Complete (Proceed to next cycle).
-
Blue: Incomplete Coupling (Free amines present).
-
Action if Blue: Re-couple using fresh this compound (1.5 eq) + catalytic DIEA (0.5 eq) for 30 mins.
-
Data Summary & Troubleshooting
Quantitative Parameters
| Parameter | Value | Notes |
| Reagent Equivalents | 3.0 eq | Standard excess for manual synthesis. |
| Coupling Time | 45 - 60 min | D-amino acids may react slightly slower than L-isomers. |
| Solvent | DMF (Anhydrous) | Preferred over DCM for coupling to prevent aggregation of hydrophobic D-Nva. |
| Temperature | Do not heat; heat promotes racemization. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Coupling (Positive Kaiser after 1hr) | Aggregation of hydrophobic chain. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) to the coupling solution. |
| Precipitate in Vial | Hydrolysis of OSU ester. | Ensure DMF is anhydrous. Check if bottle was cold when opened. |
| Racemization Detected (Post-Cleavage) | Excess base exposure. | Reduce neutralization time. Ensure thorough washing before adding the ester. |
Workflow Visualization
The following diagram illustrates the critical "Separate Neutralization" pathway required for high-fidelity Boc-OSU synthesis.
Caption: Workflow for this compound coupling emphasizing the critical wash step to prevent base-catalyzed hydrolysis.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842.
-
Bachem. (n.d.).[6] Boc-Amino Acids and Derivatives. Retrieved October 26, 2023.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. bachem.com [bachem.com]
- 2. youtube.com [youtube.com]
- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. Boc Solid Phase Peptide Synthesis Methods - Peptide Port [peptideport.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Introduction: The Role of BOC-D-NVA-OSU in Synthesis
An Application Scientist's Guide to Amide Bond Formation with BOC-D-NVA-OSU
This compound, or Boc-D-norvaline N-hydroxysuccinimide ester, is a specialized chemical building block integral to peptide synthesis and the development of complex bioactive molecules.[1] It consists of the non-proteinogenic amino acid D-norvaline, which is protected at its N-terminus by a tert-butyloxycarbonyl (Boc) group and activated at its C-terminus by an N-hydroxysuccinimide (NHS) ester.[1]
The Boc group provides temporary protection for the amine, preventing unwanted side reactions during synthesis, and is stable to most nucleophiles and bases, allowing for orthogonal protection strategies.[2] It is typically removed under acidic conditions. The NHS ester is a highly efficient activating group that makes the carboxyl carbon susceptible to nucleophilic attack by primary amines, facilitating the formation of a stable amide bond under mild conditions.[][4] This pre-activated nature makes this compound a ready-to-use reagent for conjugating D-norvaline to proteins, peptides, or other amine-containing molecules.[1][]
This guide provides a detailed overview of the coupling chemistry of this compound, focusing on the critical parameters and protocols required for successful and efficient amide bond formation.
Core Mechanism: The Chemistry of NHS Ester Coupling
The fundamental reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide as a stable leaving group and forming a thermodynamically stable amide bond.[] This reaction is highly selective for unprotonated primary amines.[]
Caption: NHS Ester Coupling Mechanism.
Optimizing the Coupling Reaction: Key Parameters and Considerations
Since this compound is already activated, no additional coupling reagents are typically required. Success hinges on controlling the reaction environment to favor aminolysis (the desired reaction) over hydrolysis (a competing side reaction).
The Critical Role of pH
The reaction pH is the most crucial parameter. A delicate balance must be struck:
-
Amine Nucleophilicity: The primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to initiate the attack. This requires a pH above the pKa of the amine, generally favoring a slightly basic environment.
-
NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction that regenerates the original carboxylic acid (Boc-D-NVA-OH) and renders the molecule inactive for coupling. The rate of hydrolysis increases significantly with pH.[5]
For most applications, an optimal pH range of 7.2 to 8.5 is recommended.[] This range provides a sufficient concentration of deprotonated amine for efficient coupling while managing the rate of hydrolysis.[6][7]
| pH Level | Effect on Amine (R-NH₃⁺) | Effect on NHS Ester | Overall Reaction Efficiency |
| < 7.0 | Mostly protonated (R-NH₃⁺). Poor nucleophile. | Stable, low hydrolysis. | Low. Reaction is very slow due to lack of available nucleophile. |
| 7.2 - 8.5 | Equilibrium shifts to deprotonated form (R-NH₂). Good nucleophile. | Moderate hydrolysis. | Optimal. Sufficient nucleophile for efficient coupling. Manageable hydrolysis. |
| > 9.0 | Fully deprotonated. Excellent nucleophile. | Rapid hydrolysis. | Low to Moderate. The short half-life of the NHS ester often leads to low yields despite high amine reactivity.[5] |
Solvent Selection and Preparation
This compound is typically a solid that is first dissolved in a minimal amount of an anhydrous, polar aprotic solvent before being added to the reaction mixture.[4]
-
Recommended Solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the most common choices.[7][8]
-
Solvent Quality: It is imperative to use high-quality, amine-free DMF. Degraded DMF can contain dimethylamine, which will react with the NHS ester and reduce the yield of the desired product.[8]
-
Reaction Buffer: The coupling reaction itself is usually performed in an aqueous, non-nucleophilic buffer such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer to maintain the optimal pH.[4][6] Buffers containing primary amines, like Tris, must be avoided as they will compete in the reaction.[6]
Stoichiometry, Temperature, and Reaction Time
-
Molar Ratio: A molar excess of this compound (typically 5-10 equivalents) is often used to drive the reaction towards completion, especially if the amine-containing molecule is valuable or at a low concentration.[4]
-
Temperature: The reaction can be performed at room temperature (around 20-25°C) or at 4°C.[] Lowering the temperature can help to slow the rate of hydrolysis, which may be beneficial for sensitive substrates or prolonged reaction times.
-
Reaction Time: Coupling is generally rapid, with significant product formation occurring within 30 to 120 minutes at room temperature.[] The reaction progress can be monitored using analytical techniques like HPLC or LC-MS.
Protocol 1: General Procedure for Coupling this compound to a Primary Amine
This protocol provides a general workflow for the conjugation of this compound to a target molecule containing a primary amine (e.g., a peptide, protein, or amino-modified oligonucleotide).
Materials:
-
This compound
-
Amine-containing target molecule
-
Anhydrous DMSO or DMF[8]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5[4][7]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting column, HPLC)
Procedure:
-
Prepare the Target Molecule: Dissolve the amine-containing molecule in the Conjugation Buffer to a known concentration (e.g., 1-5 mg/mL).
-
Prepare the this compound Solution: Immediately before use, dissolve a calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). Vortex gently to ensure it is fully dissolved.
-
Initiate the Coupling Reaction: Add the desired molar excess (e.g., 10 equivalents) of the this compound solution to the stirring solution of the target molecule.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the target is sensitive.[4]
-
Quench the Reaction (Optional): To stop the reaction and consume any unreacted this compound, a small amount of Quenching Buffer can be added.
-
Purify the Conjugate: Remove the excess reagent and NHS byproduct from the reaction mixture. For proteins or large molecules, a desalting column is effective.[4] For smaller molecules, purification by reverse-phase HPLC is recommended to ensure high purity.
-
Characterize: Confirm the successful conjugation and purity of the final product using appropriate analytical methods, such as LC-MS or MALDI-TOF mass spectrometry.
Contextual Framework: When Other Coupling Reagents Are Needed
While this compound is pre-activated, it is crucial for researchers to understand the broader landscape of coupling reagents, as they are essential when starting from the unactivated carboxylic acid, Boc-D-Norvaline . In this scenario, a coupling reagent is required to generate a reactive intermediate in situ that can then react with an amine.
Caption: Comparison of coupling workflows.
Key Classes of Coupling Reagents for In Situ Activation:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[10][11] EDC is often preferred for biological applications due to its water solubility and the water solubility of its urea byproduct, which simplifies purification.[12]
-
Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are highly efficient and rapid, making them favorites in solid-phase peptide synthesis.[13][14] They react with the carboxylic acid to form an activated OBt or OAt ester in situ, which then couples with the amine.[15] These reactions require a non-nucleophilic base, like diisopropylethylamine (DIPEA), to proceed.[14]
-
Coupling Additives: Additives like 1-hydroxybenzotriazole (HOBt) and OxymaPure are frequently used in conjunction with carbodiimides.[14] They serve two primary functions:
-
Suppress Racemization: They react with the O-acylisourea intermediate to form a less reactive, but more stable, active ester. This minimizes the risk of racemization at the alpha-carbon of the amino acid.[13][16][17]
-
Improve Efficiency: They prevent the O-acylisourea from rearranging into an unreactive N-acylurea, thereby improving the overall reaction yield.[10]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of this compound: Reagent was exposed to moisture, or reaction pH was too high for too long.[5]2. Incorrect pH: Buffer pH is too low, leaving the amine protonated.3. Inactive Amine: The target amine is sterically hindered or has low reactivity.4. Competitive Nucleophiles: Buffer contains primary amines (e.g., Tris).[6] | 1. Use fresh, anhydrous DMSO/DMF for stock solutions. Store this compound desiccated. Consider running the reaction at 4°C.2. Verify buffer pH is in the 7.2-8.5 range.3. Increase the molar excess of this compound and/or extend the reaction time.4. Use a non-amine buffer like PBS, borate, or bicarbonate. |
| Multiple Products or Impurities | 1. Reaction with other nucleophiles: The target molecule has other nucleophilic groups (e.g., thiols) that may react.2. Degraded Reagent: Impure this compound or degraded DMF was used.[8] | 1. While NHS esters are highly selective for amines, protecting other reactive groups may be necessary for complex molecules.2. Use high-purity reagents and fresh, anhydrous solvents. Purify the final product thoroughly via HPLC. |
| Product Cannot Be Purified from Reagent | 1. Hydrolyzed Reagent: The hydrolyzed Boc-D-NVA-OH may have similar chromatographic properties to the product.2. Inefficient Purification: The chosen method (e.g., desalting) may not be sufficient to separate small molecules. | 1. Ensure the reaction goes to completion to minimize unreacted starting material. Quenching the reaction can help.2. Use a higher-resolution technique like reverse-phase HPLC for purification. |
References
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
HYSINTAY. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). The N-hydroxysuccinimide ester of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine: a heterobifunctional cross-linking agent. Retrieved from [Link]
-
ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. neb.com [neb.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides using BOC-D-NVA-OSU
Introduction: Navigating the Challenges of Hydrophobic Peptide Synthesis
The chemical synthesis of peptides rich in hydrophobic amino acids presents a significant challenge in the fields of drug discovery and materials science.[1] These peptides, which include transmembrane domains, amyloidogenic sequences, and certain antimicrobial peptides, have a strong propensity for intermolecular aggregation during solid-phase peptide synthesis (SPPS).[2] This aggregation can lead to incomplete reactions, low yields, and difficult purification, thereby hindering research and development.
A key strategy to mitigate these issues is the use of Boc (tert-butyloxycarbonyl) chemistry for Nα-protection. The acidic conditions used for Boc deprotection result in the protonation of the newly exposed N-terminal amine, which helps to disrupt the hydrogen-bonding networks responsible for aggregation.[3] This application note provides a detailed guide to the use of BOC-D-NVA-OSU (Boc-D-norvaline N-hydroxysuccinimide ester) as a strategic building block in the synthesis of hydrophobic peptides.
The incorporation of the unnatural D-amino acid, D-norvaline, offers two distinct advantages:
-
Enhanced Enzymatic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in-vivo half-life, a crucial attribute for therapeutic peptides.[4][5]
-
Disruption of Secondary Structures: Norvaline, a straight-chain hydrophobic amino acid, has been shown to have a disruptive effect on β-sheet structures, a common cause of aggregation in hydrophobic sequences.[6]
The N-hydroxysuccinimide (OSu) ester provides a highly reactive activating group for the carboxyl terminus of the amino acid, facilitating efficient and rapid peptide bond formation under mild conditions.[][8] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully incorporate this compound into their hydrophobic peptide synthesis workflows.
Chemical Properties and Mechanism of Action
This compound is a pre-activated amino acid derivative designed for direct use in peptide synthesis without the need for in-situ activation reagents. The key chemical features and their roles are outlined below:
| Component | Chemical Name | Function |
| Boc Group | tert-butyloxycarbonyl | Nα-protecting group, labile to moderate acids (e.g., TFA).[3] |
| D-Nva | D-Norvaline | A hydrophobic, non-proteinogenic D-amino acid that enhances enzymatic stability and can disrupt peptide aggregation.[6][9] |
| OSu Ester | N-hydroxysuccinimide ester | A highly reactive leaving group that facilitates nucleophilic attack by the free amine of the growing peptide chain, forming a stable amide bond.[] |
The reaction mechanism of this compound in peptide coupling is a straightforward nucleophilic acyl substitution. The deprotected N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable peptide bond and release N-hydroxysuccinimide as a byproduct.
Figure 1: Simplified reaction scheme for the coupling of this compound.
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a hydrophobic peptide sequence using manual Boc-SPPS.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).
-
This compound
-
Other required Boc-protected amino acids
-
Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM.
-
Coupling Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). For highly aggregating sequences, NMP is often preferred.[10]
-
Washing Solvents: DCM, Isopropanol (IPA), DMF.
-
Cleavage Cocktail (Reagent K): TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[11]
-
Precipitation/Washing Solvent: Cold diethyl ether.
-
Peptide Solubilization Solvents: Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), water (HPLC grade).[12]
Protocol 1: Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for the addition of one amino acid. Repeat steps 2-5 for each amino acid in the sequence.
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin and shake for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and shake for 20-30 minutes.[3]
-
Drain the solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add the neutralization solution (10% DIPEA in DCM) and shake for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound (or other Boc-amino acid):
-
Dissolve 2-3 equivalents of this compound (relative to the resin substitution) in a minimal amount of DMF or NMP.
-
Add the amino acid solution to the neutralized resin.
-
Shake the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased.[13]
-
Monitoring the Coupling Reaction: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Figure 2: Workflow for a single Boc-SPPS cycle.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, wash the resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Place the dry resin in a suitable reaction vessel.
-
Cool the vessel in an ice bath.
-
Add the pre-chilled cleavage cocktail (Reagent K) to the resin (approximately 10 mL per gram of resin).[14]
-
Stir the mixture in the ice bath for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and discard the supernatant.
-
-
Washing the Crude Peptide:
-
Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Protocol 3: Purification and Characterization
Purification of hydrophobic peptides can be challenging due to their poor solubility in aqueous mobile phases.
-
Solubilization:
-
Test the solubility of a small amount of the crude peptide in various solvents.
-
For highly hydrophobic peptides, initial dissolution in a small amount of DMSO or DMF may be necessary, followed by slow dilution with the initial HPLC mobile phase.[15]
-
-
Purification by RP-HPLC:
-
Column: C4 or C8 reverse-phase column is often more suitable for very hydrophobic peptides than a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A shallow gradient of increasing mobile phase B should be optimized for the specific peptide.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS. For highly hydrophobic peptides, Atmospheric Pressure Photoionization (APPI) may provide better ionization.[16]
-
Amino Acid Analysis: Determine the amino acid composition of the peptide.
-
NMR Spectroscopy: For structural elucidation, 1D and 2D NMR spectroscopy can be employed.[17][18]
-
Troubleshooting Common Issues in Hydrophobic Peptide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Ninhydrin Test) | Peptide aggregation on the resin. | Repeat the coupling step. Use NMP as the coupling solvent. Increase the reaction temperature or sonicate during coupling.[13] |
| Low Yield after Cleavage | Incomplete synthesis due to aggregation. Poor solubility of the cleaved peptide. | Optimize synthesis conditions (see above). Use a different cleavage cocktail. Ensure complete precipitation with cold ether. |
| Difficult Purification (Broad or Tailing Peaks in HPLC) | Peptide aggregation in the mobile phase. Poor solubility. | Use a C4 or C8 column. Add a small percentage of formic acid or use a different ion-pairing reagent. Dissolve the sample in a stronger organic solvent (e.g., DMSO) before injection.[12] |
| Multiple Peaks in Mass Spectrum | Deletion sequences from incomplete coupling. Side reactions during cleavage. | Optimize coupling efficiency. Use an appropriate cleavage cocktail with scavengers.[11] |
Conclusion
The strategic incorporation of this compound into solid-phase peptide synthesis protocols provides a robust method for overcoming the inherent difficulties associated with the synthesis of hydrophobic peptides. The use of Boc chemistry helps to mitigate on-resin aggregation, while the D-norvaline residue offers the dual benefits of enhanced enzymatic stability and potential disruption of secondary structures. The pre-activated N-hydroxysuccinimide ester ensures efficient and reliable peptide bond formation. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can improve the yield, purity, and success rate of synthesizing challenging hydrophobic peptide sequences, thereby accelerating progress in drug development and biomedical research.
References
-
Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Retrieved February 2, 2026, from [Link]
- Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(10), 1697.
- Grbčić, P., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Biomolecular Structure and Dynamics, 41(14), 6934-6945.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 2, 2026, from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved February 2, 2026, from [Link]
-
LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. Retrieved February 2, 2026, from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 2, 2026, from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved February 2, 2026, from [Link]
- Chen, Y., et al. (2007). Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. Antimicrobial Agents and Chemotherapy, 51(4), 1398-1406.
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 2, 2026, from [Link]
- Wang, Y., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry, 91(6), 4028-4035.
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved February 2, 2026, from [Link]
-
American Chemical Society. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. Retrieved February 2, 2026, from [Link]...
-
American Chemical Society. (1997). Effect of Hydrophobicity of Amino Acids on the Structure of Water. Retrieved February 2, 2026, from [Link]
-
National Library of Medicine. (n.d.). In Situ Neutralization Protocols for Boc-SPPS. Retrieved February 2, 2026, from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved February 2, 2026, from [Link]
-
GenicBio. (n.d.). Peptide Solubilization. Retrieved February 2, 2026, from [Link]
-
National Library of Medicine. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Retrieved February 2, 2026, from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved February 2, 2026, from [Link]
-
National Library of Medicine. (2013, November 13). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022, November 2). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). The use of D-amino acids in peptide design. Retrieved February 2, 2026, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 2, 2026, from [Link]
-
National Library of Medicine. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved February 2, 2026, from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 2, 2026, from [Link]
-
National Library of Medicine. (n.d.). Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects. Retrieved February 2, 2026, from [Link]
-
ETH Zurich. (n.d.). Peptide/Protein NMR. Retrieved February 2, 2026, from [Link]
-
Aapptec. (n.d.). What are the uses of N-Hydroxysuccinimide (NHS) esters in peptide chemistry? - FAQ. Retrieved February 2, 2026, from [Link]
-
National Library of Medicine. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved February 2, 2026, from [Link]
-
GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved February 2, 2026, from [Link]
-
Merck Millipore. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved February 2, 2026, from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved February 2, 2026, from [Link]...
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved February 2, 2026, from [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. chempep.com [chempep.com]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsra.net [ijsra.net]
- 18. chem.uzh.ch [chem.uzh.ch]
Application Notes & Protocols: The Strategic Application of BOC-D-NVA-OSU in Advanced Drug Discovery and Development
Abstract
The convergence of medicinal chemistry, chemical biology, and targeted therapeutics has underscored the demand for versatile and precisely engineered chemical tools. BOC-D-NVA-OSU, a heterobifunctional reagent, represents a cornerstone in this landscape. It integrates three critical chemical moieties: a Boc (tert-Butoxycarbonyl) protecting group, a D-Norvaline (D-NVA) spacer, and an O-Succinimidyl (OSU) ester. This combination provides a powerful platform for the synthesis of complex peptides and the construction of sophisticated bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This document provides an in-depth guide to the strategic application of this compound, detailing its mechanism of action, core applications, and field-proven protocols for its use in peptide synthesis and bioconjugation.
Principles of this compound: A Tri-Functional Analysis
The efficacy of this compound arises from the distinct and synergistic roles of its three components. Understanding these individual functions is critical to designing robust experimental workflows.
-
The BOC (tert-Butoxycarbonyl) Group: This is a widely utilized, acid-labile protecting group for primary and secondary amines.[1] In the context of peptide synthesis, the Boc group temporarily masks the N-terminus of the D-norvaline, preventing self-polymerization and directing peptide bond formation to the desired location.[2] Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which is a cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5] The stability of the Boc group to basic and nucleophilic conditions allows for orthogonal protection strategies, a key principle in complex organic synthesis.[6]
-
The D-Norvaline (D-NVA) Linker: As a derivative of valine, norvaline serves as a hydrophobic spacer or linker.[7] In drug development, particularly in ADCs, the linker is a critical component that connects the targeting moiety (e.g., an antibody) to the cytotoxic payload.[8] The properties of the linker dictate the stability of the conjugate in circulation and the mechanism of drug release at the target site.[9] The use of a D-amino acid, such as D-Norvaline, can confer significant resistance to enzymatic degradation by proteases, thereby enhancing the plasma stability of the resulting conjugate.
-
The O-Succinimidyl (OSU) or N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient amine-reactive functional group.[10][11] It reacts with primary amines, such as the side chain of lysine residues on proteins, under mild alkaline conditions (pH 8.3-8.5) to form a stable, covalent amide bond.[12][13][14] This reaction is a cornerstone of bioconjugation chemistry, widely used for labeling proteins, antibodies, and other biomolecules with probes, tags, or therapeutic agents.[15][16]
The logical relationship between these components is illustrated in the diagram below.
Caption: Functional components of this compound and their primary applications.
Core Applications in Drug Discovery
Peptide Synthesis and Modification
This compound serves as a building block for incorporating a D-norvaline residue at the N-terminus of a synthetic peptide. The workflow involves coupling the OSU ester to a resin-bound peptide whose N-terminal amine is free. Following coupling, the Boc group is removed with TFA, allowing for the subsequent addition of another amino acid. This is particularly useful for creating peptide-based drugs or probes where enhanced stability against exopeptidases is desired.
Bioconjugation and Development of Targeted Therapeutics
The most prominent application of this compound is in the construction of bioconjugates, especially in the field of targeted drug delivery.[17][18][] The reagent acts as a heterobifunctional linker, enabling the attachment of a payload (which could be a small molecule drug, a peptide, or a probe) to a biological targeting vehicle like a monoclonal antibody.[][][22]
The general workflow for creating an Antibody-Drug Conjugate (ADC) using a payload functionalized with this compound is depicted below.
Caption: Workflow for generating an Antibody-Drug Conjugate (ADC).
Detailed Application Protocols
Disclaimer: These protocols are generalized methodologies. Researchers must optimize parameters such as stoichiometry, reaction time, and purification methods based on the specific properties of their biomolecules and payloads.
Protocol for Protein/Antibody Labeling
This protocol details the conjugation of a this compound functionalized small molecule or peptide to a protein, such as an IgG antibody.
Causality and Rationale:
-
Buffer Choice: A buffer devoid of primary amines (like Tris) is essential to prevent quenching the NHS ester. Bicarbonate or phosphate buffers are standard.[23]
-
pH Control: The reaction pH is maintained at 8.3-8.5 because the target lysine residues must be deprotonated to act as effective nucleophiles, while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH.[14]
-
Solvent for Linker: Anhydrous DMSO or DMF is used to dissolve the this compound reagent, as it is often poorly soluble in aqueous buffers and susceptible to hydrolysis.[15]
Materials:
-
Protein/Antibody solution (e.g., 2.5 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
This compound functionalized payload
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size Exclusion Chromatography (SEC) or Dialysis cassettes
Procedure:
-
Buffer Exchange: Ensure the protein/antibody is in the Conjugation Buffer. If not, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Linker Solution: Immediately before use, dissolve the this compound payload in anhydrous DMSO to create a 10 mg/mL stock solution.
-
Calculate Stoichiometry: Determine the desired molar excess of the linker-payload to the antibody. A common starting point is a 10-20 fold molar excess.
-
Initiate Conjugation: Add the calculated volume of the linker-payload stock solution to the stirring antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. This will consume any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Remove unconjugated linker-payload and quenching reagents by SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the conjugate to determine the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy or Mass Spectrometry.
Protocol for BOC Group Deprotection
This protocol describes the removal of the BOC protecting group from a peptide or bioconjugate.
Causality and Rationale:
-
Acidolysis: The BOC group is cleaved via an acid-catalyzed elimination mechanism.[24] Trifluoroacetic acid (TFA) is a strong acid that effectively mediates this cleavage without requiring harsh heating.[4][5]
-
Scavengers: During cleavage, the released tert-butyl cation is a reactive electrophile that can modify sensitive amino acid residues like Tryptophan or Methionine.[24] Scavengers (e.g., triisopropylsilane, water) are added to trap this cation and prevent side reactions.
Materials:
-
BOC-protected compound (lyophilized)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
-
Centrifuge
Procedure:
-
Preparation: Place the lyophilized BOC-protected compound in a suitable reaction vessel.
-
Add Cleavage Cocktail: Add the freshly prepared Cleavage Cocktail to the compound. Use approximately 10 mL of cocktail per 100 mg of peptide-resin conjugate.
-
Incubation: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by HPLC.
-
Precipitation: After the reaction is complete, precipitate the deprotected product by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation at 3000 x g for 5 minutes.
-
Washing: Wash the pellet twice with cold diethyl ether to remove residual TFA and scavengers.
-
Drying: Dry the final deprotected product under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude product using Reverse-Phase HPLC.
Data Summary and Storage Recommendations
Proper handling and storage are paramount to maintaining the reactivity and integrity of this compound and its derivatives.
| Parameter | This compound Reagent | BOC-Protected Conjugate | Final Deprotected Conjugate |
| Storage Form | Solid Powder | Lyophilized Powder or Frozen Solution | Lyophilized Powder or Frozen Solution |
| Temperature | -20°C[25] | -20°C to -80°C | -20°C to -80°C |
| Environment | Desiccated, Protected from Light | Tightly sealed, Protected from Light | Tightly sealed, Protected from Light |
| Key Instabilities | Susceptible to hydrolysis (OSU ester)[12] | Susceptible to acid (BOC group)[26] | Potential for aggregation; must be stored in appropriate buffer |
| Recommended Solvents | Anhydrous DMSO, Anhydrous DMF[27] | Aqueous buffers (e.g., PBS) | Aqueous buffers (e.g., PBS) |
Conclusion
This compound is a highly versatile and enabling reagent for modern drug discovery. Its well-defined trifunctional structure allows for a rational and stepwise approach to the synthesis of complex biomolecules. By leveraging the orthogonal chemistries of the BOC protecting group and the NHS ester, researchers can construct sophisticated peptide-based therapeutics and targeted drug delivery systems with high precision and control. The protocols and principles outlined in this guide provide a robust framework for the successful application of this powerful chemical tool.
References
-
Boateng, M. A., & W. A. van der Donk. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boc-D-Val-OH in Advancing Peptide Synthesis. 2025. [Link]
-
ResearchGate. An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF. 2025. [Link]
-
Lescrinier, E., et al. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 2018. [Link]
-
The Journal of Organic Chemistry. Cleavage of protecting groups with boron tribromide. [Link]
-
Wikipedia. N-Hydroxysuccinimide. [Link]
-
ACS Publications. Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates | Journal of Medicinal Chemistry. 2026. [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
-
Pharmacy Times. Biodegradable Nanoplatform Combines Targeted Cancer Therapy and Imaging for Improved Precision. 2026. [Link]
-
NIH. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. [Link]
-
Fluidic Sciences. Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
NIH. Nanoparticle-Mediated Targeted Drug Delivery Systems. [Link]
-
BuyersGuideChem. Boc-D-Phenylalanine N-hydroxysuccinimide ester. [Link]
-
ResearchGate. Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. 2026. [Link]
-
NIH. Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]
-
NIH. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress. [Link]
-
YouTube. Antibody-Drug Conjugates (ADCs) for Targeted Cancer Therapy - XDC Bioconjugation - BOC Sciences. 2025. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
AACR Journals. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
The Ohio State University College of Pharmacy. Nanotechnology & Drug Delivery Systems. [Link]
-
AZoM. Breakthrough Bioelectronic Patch Enables Precision Drug Delivery to Complex Organs. 2026. [Link]
-
Chemsrc. Boc-Orn(Z)-Osu. 2025. [Link]
-
NCODA. Antibody-Drug Conjugates and Bi- specifics: A Guide for Oncology Pharmacy Technicians. 2025. [Link]
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. 2025. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 13. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. fluidic.com [fluidic.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Nanoparticle-Mediated Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. biotium.com [biotium.com]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. interchim.fr [interchim.fr]
Application Notes and Protocols: The Strategic Incorporation of BOC-D-NVA-OSU in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The precise construction of peptide sequences with tailored biological activity is a cornerstone of modern drug discovery. The incorporation of non-proteinogenic amino acids is a key strategy for enhancing the therapeutic potential of peptides, offering improved stability, unique conformational properties, and novel biological functions. This document provides a comprehensive guide to the application of N-α-(tert-Butoxycarbonyl)-D-norvaline N-hydroxysuccinimide ester (BOC-D-NVA-OSU), a critical building block for the synthesis of complex and bioactive peptides. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for both solid-phase and solution-phase synthesis, and discuss its application in the context of synthesizing potent peptide therapeutics, such as tubulysin analogues.
Introduction: The Rationale for Incorporating D-Norvaline
Norvaline, a non-proteinogenic amino acid, serves as a valuable surrogate for other aliphatic amino acids like leucine and isoleucine. The use of its D-enantiomer, D-norvaline, offers several distinct advantages in the design of bioactive peptides:
-
Enhanced Enzymatic Stability: Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a crucial attribute for therapeutic peptides.
-
Unique Conformational Constraints: The D-configuration introduces specific steric constraints on the peptide backbone. This can induce the formation of unique secondary structures, such as specific turns or altered helical propensity, which can in turn lead to enhanced receptor binding affinity and selectivity.
-
Modulation of Hydrophobicity: The n-propyl side chain of norvaline contributes to the overall hydrophobicity of a peptide. This property can be fine-tuned to optimize interactions with biological membranes or hydrophobic pockets of target proteins.
The this compound reagent provides a stable, activated form of D-norvaline, ready for efficient coupling to the N-terminus of a growing peptide chain. The tert-Butyloxycarbonyl (Boc) group offers robust protection of the α-amino group, which can be cleanly removed under acidic conditions, while the N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for amide bond formation.[1]
The Chemistry of this compound in Peptide Synthesis
The successful incorporation of this compound into a peptide sequence relies on two fundamental chemical transformations: the coupling reaction and the subsequent deprotection of the Boc group.
The Coupling Reaction: Amide Bond Formation
The N-hydroxysuccinimide ester of BOC-D-NVA is a highly reactive species that readily undergoes nucleophilic attack by the free amino group of a peptide. This reaction proceeds via a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
The Deprotection Step: Removal of the Boc Group
The Boc protecting group is labile to acid.[2] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), cleaves the tert-butoxycarbonyl group, releasing isobutylene and carbon dioxide, and liberating the free amine of the newly incorporated D-norvaline residue. This allows for the subsequent coupling of the next amino acid in the sequence.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific peptide sequence and scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the steps for incorporating a BOC-D-NVA residue into a peptide chain being synthesized on a solid support, such as a Merrifield or PAM resin.[3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection (if applicable): If the N-terminus of the peptide-resin is Boc-protected, perform the following deprotection cycle:
-
Wash the resin with DCM (3 x 1 min).
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes.[4]
-
Wash the resin with DCM (3 x 1 min), isopropanol (2 x 1 min), and DMF (3 x 1 min).
-
Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF (v/v) for 2 x 5 minutes.[3]
-
Wash the resin with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the swollen and deprotected peptide-resin.
-
Add DIEA (1-2 equivalents relative to the this compound) to the reaction mixture.
-
Shake the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.
-
-
Washing: After the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess reagents and byproducts.
-
Chain Elongation: The resulting BOC-D-NVA-peptide-resin is now ready for the next deprotection and coupling cycle to continue the peptide chain elongation.
Solution-Phase Coupling Protocol
This protocol is suitable for the coupling of this compound to a peptide fragment in solution.
Materials:
-
Peptide with a free N-terminal amine (1 equivalent)
-
This compound (1.1-1.5 equivalents)
-
Anhydrous DMF or DCM
-
DIEA or N-methylmorpholine (NMM) (1-2 equivalents)
-
Magnetic stirrer and stir bar
-
Reaction flask under an inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Dissolution: Dissolve the peptide with the free N-terminal amine in anhydrous DMF or DCM in a reaction flask under an inert atmosphere.
-
Addition of Base: Add DIEA or NMM to the solution and stir for 5-10 minutes at room temperature.
-
Addition of this compound: Add a solution of this compound in the same solvent to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or preparative HPLC to yield the pure BOC-D-NVA-peptide.
-
Application in the Synthesis of Tubulysin Analogues
Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that inhibit tubulin polymerization.[5] Their complex structure, which includes several non-proteinogenic amino acids, makes them challenging synthetic targets. The synthesis of tubulysin analogues for structure-activity relationship (SAR) studies and the development of antibody-drug conjugates (ADCs) often involves the incorporation of modified amino acid building blocks.[6]
This compound can be a valuable reagent in the synthesis of tubulysin analogues where a D-norvaline residue is desired at a specific position to probe the impact on biological activity. For example, replacing a natural amino acid with D-norvaline could enhance the metabolic stability of the analogue while maintaining or even improving its cytotoxic potency. The protocols described above can be adapted for the incorporation of this compound into the complex synthetic schemes of these potent anticancer agents.
Data Presentation: Expected Outcomes and Characterization
The successful incorporation of this compound should be verified at each step of the synthesis.
| Parameter | Expected Value/Outcome | Notes |
| Coupling Efficiency (SPPS) | > 99% | As determined by a negative Kaiser test. For sterically hindered couplings, a double coupling may be necessary. |
| Yield (Solution Phase) | 70-95% | Dependent on the specific peptide sequence and purification method. |
| Purity (Crude Peptide) | 60-90% | Varies depending on the length and sequence of the peptide. |
| Purity (After HPLC) | > 95% | Achievable with optimized HPLC purification protocols. |
Characterization of the Final Peptide:
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized peptide containing the D-norvaline residue.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final peptide, particularly for solution-phase synthesis products.
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" can be performed by repeating the coupling step with fresh reagents.[6]
-
Racemization: While NHS esters generally minimize racemization, it is crucial to avoid excessive amounts of base and prolonged reaction times, especially with sensitive amino acids.
-
Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection can be scavenged by adding scavengers like triisopropylsilane (TIS) or water to the TFA deprotection cocktail, especially when sensitive residues like tryptophan or methionine are present.[2]
Conclusion
This compound is a versatile and efficient building block for the incorporation of D-norvaline into bioactive peptides. Its use allows for the synthesis of peptides with enhanced stability and unique conformational properties, which are highly desirable attributes in the development of novel peptide-based therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this valuable reagent in their synthetic endeavors, paving the way for the discovery and development of the next generation of peptide drugs.
References
- Nicolaou, K. C., Pan, S., Pulukuri, K. K., Ye, Q., Rigol, S., Erande, R. D., ... & Gavrilyuk, J. (2021). Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis. Journal of Organic Chemistry, 86(4), 3377–3421.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Boc-D-norleucine as a Building Block for Bioactive Peptides.
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS).
- Patterson, A. W., Peltier, H. M., & Ellman, J. A. (2008). Expedient synthesis of N-methyl tubulysin analogues with high cytotoxicity. The Journal of organic chemistry, 73(12), 4362–4369.
- Al-Warhi, T., Sabt, A., & El-Faham, A. (2020). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 25(16), 3573.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- U.S. Patent No. US20130338337A1. (2013). Boc and fmoc solid phase peptide synthesis.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135472061, this compound.
- Al-Obeidi, F., & Hruby, V. J. (1989). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 35, 207–223.
- Nowick, J. S., et al. (2020).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving BOC-D-NVA-OSU Coupling Efficiency
Welcome to the technical support center for optimizing your BOC-D-NVA-OSU coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency and yield of this critical amide bond formation step. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
This compound is the chemical compound Nα-(tert-Butoxycarbonyl)-D-norvaline N-hydroxysuccinimide ester. It is a pre-activated amino acid derivative used in peptide synthesis and bioconjugation. The BOC group protects the amine, while the N-hydroxysuccinimide (NHS) ester is a highly efficient activating group for the carboxylic acid. This allows for a direct and often high-yielding reaction with a primary amine to form a stable amide bond.[1] Using a pre-activated ester simplifies the coupling process by avoiding the need for in situ coupling reagents.[1][2]
Q2: What is the core mechanism of the coupling reaction?
The reaction is a nucleophilic acyl substitution. The primary amine of your target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a temporary tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide (NHS) leaving group and forming the desired amide bond.[3][4][5]
Q3: Why is my yield consistently low (e.g., ~50%)?
Low yields are the most common issue and can stem from several factors. The primary competing reaction is the hydrolysis of the NHS ester by water present in the solvent or reagents.[3][4][6] Other potential causes include steric hindrance from the reactants, suboptimal reaction pH, poor solubility of reagents, or degradation of the this compound reagent itself.[2][7][8]
Understanding the Core Reaction and Side Reactions
To effectively troubleshoot, it's crucial to understand the competing pathways in the reaction flask. The desired outcome (Aminolysis) is always in competition with the undesirable outcome (Hydrolysis).
Caption: Competing pathways in this compound coupling.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems in a question-and-answer format, providing both the "what to do" and the "why it works."
A. Reagent Quality and Handling
Q4: My reaction isn't working at all. Could my this compound be bad?
Yes, this is a critical first step in troubleshooting. NHS esters are sensitive to moisture.[4][9] If the reagent has been stored improperly or is old, it may have hydrolyzed back to the carboxylic acid (BOC-D-NVA-OH), rendering it inactive for coupling.
-
Causality: The ester is the "active" part of the molecule. Water acts as a nucleophile, cleaving the ester bond and inactivating the reagent.[6]
-
Troubleshooting Protocol:
-
Visual Inspection: Check for a clumpy or discolored appearance, which can indicate degradation.
-
Qualitative Activity Test: A simple test involves intentionally hydrolyzing the ester and measuring the release of NHS, which absorbs light around 260 nm.[10] A detailed protocol is provided in the "Experimental Protocols" section.
-
NMR Analysis: For a definitive check, acquire a ¹H NMR spectrum of the starting material. The characteristic peaks for the succinimide protons should be present and sharp.
-
Q5: My solvent is anhydrous, but I still get low yields. What else could be wrong?
Even high-grade anhydrous solvents can be a source of problems. Dimethylformamide (DMF), a common solvent for these reactions, can degrade over time to form small amounts of dimethylamine.
-
Causality: Dimethylamine is a primary amine and will react directly with your NHS ester, consuming it and preventing it from reacting with your intended target.[10] A faint "fishy" odor is a tell-tale sign of DMF degradation.[10]
-
Solution:
-
Use a fresh bottle of high-purity, anhydrous DMF.
-
If you suspect degradation, purchase a new, sealed bottle. Do not attempt to purify old DMF for this sensitive reaction.
-
Consider alternative anhydrous solvents like Dichloromethane (DCM) or Acetonitrile, provided your starting materials are soluble.[11]
-
B. Reaction Conditions
Q6: What is the optimal pH for the reaction, and why does it matter so much?
The pH is arguably the most critical parameter. The ideal range is typically between pH 7.2 and 8.5 .[3][12]
-
Causality: This pH range represents a delicate balance.
-
Below pH 7: The target amine is predominantly in its protonated, ammonium form (-NH₃⁺). This form is not nucleophilic and will not react with the NHS ester.[5]
-
Above pH 9: The rate of NHS ester hydrolysis increases dramatically. The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 9.[3][12] Your expensive reagent will be destroyed before it has a chance to react with the target amine.
-
-
Optimization: Perform small-scale pilot reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the sweet spot for your specific substrate. Use non-amine-containing buffers like phosphate, borate, or HEPES.[3][5] Never use Tris or Glycine buffers , as they contain primary amines and will compete in the reaction.[5][10]
Q7: Should I run my reaction at room temperature or 4°C?
The choice of temperature depends on the stability of your reactants and the reaction kinetics.
-
Causality: Lowering the temperature to 4°C slows down all reactions, but it has a more pronounced effect on the rate of hydrolysis than on aminolysis.[5] This can tip the kinetic balance in favor of your desired product.
-
Recommendation:
-
For standard couplings: Start at room temperature for 1-4 hours.
-
If you observe significant hydrolysis or have a very sensitive substrate: Perform the reaction at 4°C overnight. This maximizes the time for the desired reaction to occur while minimizing the competing hydrolysis.[5]
-
Q8: I'm coupling to a sterically hindered amine and the reaction is very slow. What can I do?
Steric hindrance, where bulky groups near the reacting amine physically block the NHS ester from approaching, is a significant challenge.[7][8][13] D-Norvaline itself is not exceptionally hindered, but the amine component you are coupling it to might be.
-
Causality: The nucleophilic attack requires a specific geometric orientation. Bulky substituents can prevent the reactants from achieving this orientation, dramatically slowing the reaction rate.[13]
-
Strategies to Overcome Hindrance:
-
Increase Reaction Time: Allow the reaction to proceed for up to 24 hours.
-
Increase Temperature: Gently warming the reaction (e.g., to 40°C) can provide the necessary activation energy to overcome the steric barrier.[11] However, this must be balanced against the increased rate of hydrolysis. Monitor carefully by TLC or LC-MS.
-
Use a Catalytic Additive: Adding a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can sometimes accelerate sluggish acylations.[2]
-
Switch Coupling Chemistry: For extremely hindered couplings, an NHS ester may not be the best choice. Consider switching to a more potent in situ activating agent like HATU or HBTU, which generate highly reactive intermediates.[2][14]
-
Data Summary Tables
Table 1: Influence of pH on NHS Ester Stability
| pH | Temperature (°C) | Approximate Half-life | Implication for Coupling |
| 7.0 | 4 | 4-5 hours | Stable, but amine may be partially protonated, slowing the reaction. |
| 7.5 | Room Temp | 2-4 hours | Good starting point, balancing stability and amine nucleophilicity. |
| 8.5 | 4 | ~1 hour | Faster reaction, but hydrolysis becomes a significant concern. |
| 8.6 | 4 | ~10 minutes | Very high risk of hydrolysis; generally not recommended. |
| Sources:[3][5][12] |
Table 2: Solvent & Base Selection Guide
| Solvent | Base | Key Considerations |
| DMF (Anhydrous) | DIPEA | Excellent solvating power. Ensure DMF is fresh and amine-free. DIPEA is a non-nucleophilic base ideal for scavenging the released proton. |
| DCM (Anhydrous) | DIPEA / Et₃N | Good for less polar reactants. Ensure complete dissolution. |
| Acetonitrile | DIPEA | Another good aprotic polar solvent option. |
| Aqueous Buffer | (pH control) | Used when coupling to water-soluble biomolecules like proteins. Reagent concentrations must be high to favor aminolysis over hydrolysis. |
| Sources:[2][10][11] |
Experimental Protocols
Protocol 1: Standard this compound Coupling in Organic Solvent
This protocol provides a robust starting point for coupling to a primary amine.
Caption: Standard experimental workflow for this compound coupling.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add your primary amine starting material (1.0 equivalent).
-
Dissolution: Dissolve the amine in anhydrous DMF (to a concentration of 0.1-0.5 M). Add diisopropylethylamine (DIPEA, 1.5 equivalents). Stir until fully dissolved.
-
Addition: Add this compound (1.2 equivalents) to the solution as a solid in one portion.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS, checking for the consumption of the starting amine.[11][15] Reactions are typically complete in 2-4 hours.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Qualitative Activity Test for NHS Ester
Use this protocol to quickly verify if your this compound is reactive.[10]
-
Prepare Solutions:
-
Ester Solution: Dissolve 1-2 mg of this compound in 2 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0).
-
Control: Prepare a "blank" with 2 mL of the buffer only.
-
-
Initial Reading: Zero a UV-Vis spectrophotometer at 260 nm using the control solution. Measure and record the initial absorbance (A_initial) of the Ester Solution.
-
Induce Hydrolysis: To 1 mL of the Ester Solution, add 100 µL of 0.5 M NaOH. Mix immediately.
-
Final Reading: Within one minute, measure and record the final absorbance (A_final) of the base-treated solution at 260 nm.
-
Interpretation: A significant increase in absorbance (A_final > A_initial) confirms the presence of a reactive NHS ester, as hydrolysis releases NHS, which absorbs at 260 nm. If there is little to no change, the ester has likely already hydrolyzed and is inactive.
References
-
Bioconjugation - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]
-
What happens to NHS after hydrolysis of NHS-ester? (2017, June 21). ResearchGate. Retrieved February 3, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 3, 2026, from [Link]
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. Retrieved February 3, 2026, from [Link]
-
Cline, G. W., & Hanna, P. E. (1988). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. Retrieved February 3, 2026, from [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
-
Rivas, L., Figueroa, E., & Goycoolea, F. M. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers, 11(8), 1344. [Link]
-
General scheme for side reactions of NHS-ester and carbamates. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 3, 2026, from [Link]
-
Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 3, 2026, from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved February 3, 2026, from [Link]
-
Mair, D., Schebb, N. H., & Lämmerhofer, M. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5011-5016. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Portoghese, P. S. (2016). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
-
Cline, G. W., & Hanna, P. E. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved February 3, 2026, from [Link]
-
Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. reddit.com [reddit.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. N-Hydroxysuccinimide active ester [schem.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. wpage.unina.it [wpage.unina.it]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization Strategies for BOC-D-NVA-OSU
Topic: Best solvents for dissolving BOC-D-NVA-OSU (Boc-D-Norvaline N-hydroxysuccinimide ester). Document ID: TS-PEP-NVA-001 Last Updated: October 26, 2023
Introduction
This compound is an activated ester derivative of the non-proteinogenic amino acid D-Norvaline. It is designed for the rapid and efficient acylation of primary amines in peptide synthesis and bioconjugation.[] Because the carboxyl group is already activated as an N-hydroxysuccinimide (NHS/OSu) ester, the choice of solvent is critical not just for solubility, but for preventing premature hydrolysis and side reactions.
This guide addresses the physicochemical properties of this compound and provides evidence-based protocols for solvent selection.
Part 1: Primary Solvent Selection (The "Gold Standards")
Q1: What is the absolute best solvent for dissolving this compound?
Recommendation: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .
-
DMF: This is the standard solvent for Solid Phase Peptide Synthesis (SPPS). It offers excellent solubility for the hydrophobic Norvaline side chain and the Boc protecting group. However, it carries a specific chemical risk (see Critical Warning below).
-
DMSO: Often provides even higher solubility limits (>50 mg/mL) than DMF. It is the preferred choice if the reagent is being used for protein conjugation in aqueous buffers, as DMSO is miscible with water and less toxic to biological systems in small quantities.
-
NMP (N-Methyl-2-pyrrolidone): A superior alternative to DMF regarding stability. It has similar solvation power but is less prone to spontaneous decomposition into secondary amines.
Q2: Can I use Dichloromethane (DCM)?
Answer: Use with caution. While DCM is excellent for dissolving many Boc-protected amino acids, the activated ester (OSu) moiety increases polarity. This compound may exhibit slower dissolution kinetics or lower saturation limits in DCM compared to dipolar aprotic solvents (DMF/DMSO). DCM is best reserved for precipitation steps or specific solution-phase couplings where water miscibility is not desired.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Removal Difficulty | Recommended Use |
| DMF | High (+++++) | High (Aminolysis risk) | Moderate (bp 153°C) | Standard SPPS coupling |
| NMP | High (+++++) | Low | High (bp 202°C) | Long-term reactions |
| DMSO | Very High (+++++) | Low (Oxidation risk*) | Very High (bp 189°C) | Bioconjugation / Aqueous mix |
| DCM | Moderate (+++) | Low | Low (bp 39.6°C) | Precipitation / Non-polar coupling |
| Water | Insoluble | Critical (Hydrolysis) | N/A | Do Not Use for stock solutions |
*Note: Oxidation is less of a concern for Norvaline (aliphatic side chain) than for Methionine or Cysteine.
Part 2: Critical Troubleshooting & Stability
Q3: Why did my coupling yield drop when using DMF? (The "Fishy Smell" Factor)
Diagnosis: Your DMF likely contained Dimethylamine .[2]
Mechanism: DMF is not chemically inert over time.[2] Upon exposure to air and moisture, it slowly decomposes into Formic Acid and Dimethylamine (DMA).[3]
-
Decomposition:
-
Side Reaction: The free dimethylamine is a secondary amine.[4] It is a strong nucleophile that will attack your this compound ester immediately.
-
Result: The active ester is consumed to form Boc-D-Nva-N(Me)2 (a dead-end byproduct) before it can react with your target peptide.
Solution:
-
The "Sniff Test": If your DMF smells "fishy," discard it. Pure DMF is faintly amine-like but not pungent.
-
Grade: Use "Sequencing Grade" or "Peptide Synthesis Grade" DMF packed under nitrogen.
-
Scavenging: If fresh solvent is unavailable, sparge with nitrogen for 30 minutes to remove volatile amines.
Q4: How fast does the ester hydrolyze?
Answer: In anhydrous organic solvents (DMSO/DMF), the half-life is measured in weeks/months at -20°C. However, once added to an aqueous environment (e.g., pH 8 buffer for bioconjugation):
-
pH 7.0: Half-life ~4-5 hours.
-
pH 8.0: Half-life ~1 hour.
-
pH 9.0: Half-life < 10 minutes.[5]
Protocol Implication: Always dissolve this compound in dry organic solvent first, and add it to the aqueous reaction mixture immediately before use.
Part 3: Visualization of Decision Logic
The following diagram illustrates the critical decision pathway for solvent selection to maximize coupling efficiency and minimize side reactions.
Figure 1: Decision tree for solvent selection highlighting the critical risk of aminolysis in degraded DMF.
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of 0.2M Stock Solution
Materials:
-
This compound (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMF or NMP (99.8%+ purity, amine-free).
-
Vessel: Glass vial with PTFE-lined cap (Do not use polystyrene).
Steps:
-
Equilibration: Remove the this compound bottle from the freezer and allow it to warm to room temperature before opening (approx. 30 mins).
-
Reason: Opening a cold bottle causes atmospheric moisture to condense on the powder, leading to hydrolysis.
-
-
Weighing: Weigh the required amount of reagent quickly.
-
Calculation:
. -
Note: MW of this compound
314.3 g/mol .
-
-
Dissolution: Add the calculated volume of Anhydrous DMF/NMP.
-
Agitation: Vortex for 15-30 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particles remain, sonicate for 30 seconds. Do not heat above 35°C to prevent thermal degradation.
-
-
Usage: Use immediately. If storage is required, blanket with Nitrogen/Argon and store at -20°C for no more than 1 week.
References
-
Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved from
-
BenchChem. An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Retrieved from
-
National Institutes of Health (PubMed). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from
- Hermanson, G. T.Bioconjugate Techniques (Third Edition). Academic Press, 2013.
-
BOC Sciences. NHS Esters for Antibody Labeling: Solvents and Conditions. Retrieved from
Sources
Scavengers for TFA cleavage of BOC-protected D-Norvaline peptides
Welcome to the Technical Support Center for peptide chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the trifluoroacetic acid (TFA)-mediated cleavage of tert-butyloxycarbonyl (BOC)-protected peptides, with a particular consideration for sequences containing D-Norvaline. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful deprotection and isolation of your target peptide.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Scavengers in BOC Cleavage
This section addresses the foundational principles of using scavengers during the TFA cleavage of BOC-protected peptides.
Q1: What is the fundamental purpose of using scavengers during the TFA cleavage of a BOC-protected peptide?
A1: The primary role of scavengers is to prevent unwanted side reactions caused by highly reactive carbocations generated during the cleavage process.[1][2] When a strong acid like trifluoroacetic acid (TFA) removes the BOC protecting group, a stable tert-butyl cation is formed.[1][3] This electrophilic species can then attack nucleophilic side chains of certain amino acids within your peptide sequence, leading to undesired modifications and the formation of impurities.[1][2] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench these reactive carbocations before they can react with the peptide.[1][2]
Q2: My peptide contains D-Norvaline. Does this residue require specific scavengers?
A2: D-Norvaline, an isomer of valine, possesses a non-reactive, aliphatic side chain (a propyl group). Unlike residues such as Tryptophan, Methionine, Cysteine, or Tyrosine, the side chain of D-Norvaline is not nucleophilic and is therefore not susceptible to modification by the tert-butyl cations generated during BOC cleavage. Consequently, the presence of D-Norvaline itself does not necessitate the use of specific or additional scavengers beyond what is required for other sensitive residues in the peptide sequence.
Q3: Which amino acid residues are most vulnerable during TFA cleavage and why?
A3: The amino acids with nucleophilic side chains are the most susceptible to alkylation by carbocations.[1] Key residues to be mindful of include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[1][4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation by the tert-butyl cation.[1][5]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]
Q4: What are the consequences of incomplete BOC deprotection?
A4: Incomplete BOC deprotection can arise from insufficient acid strength, short reaction times, or low temperatures.[6] This results in a heterogeneous mixture of the fully deprotected peptide and partially protected intermediates, complicating purification efforts.[1] In the context of solid-phase peptide synthesis (SPPS), incomplete deprotection at an intermediate step can lead to the synthesis of deletion sequences, where one or more amino acids are missing from the final peptide.[1]
Section 2: Troubleshooting Guide - Diagnosing and Resolving Cleavage Issues
This guide provides a systematic approach to identifying and solving common problems encountered during the TFA cleavage of BOC-protected peptides.
Issue 1: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
Observation: Your analytical chromatogram shows multiple peaks, with masses corresponding to the target peptide plus multiples of +56 Da.
Root Cause: This mass shift is a classic indicator of tert-butylation, where one or more tert-butyl cations have alkylated susceptible amino acid residues in your peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tert-butylation side products.
Corrective Actions:
-
Identify Susceptible Residues: First, examine your peptide sequence for the presence of Trp, Met, Cys, or Tyr.
-
Select an Appropriate Scavenger Cocktail: If your peptide contains these residues, a standard scavenger cocktail is essential. A widely used and effective option is Reagent K .[7] For peptides lacking these sensitive residues, a simpler cocktail may suffice.
| Scavenger | Target Residue/Function | Typical Concentration |
| Water (H₂O) | General scavenger for tert-butyl cations.[4][8] | 2.5% - 5% |
| Triisopropylsilane (TIS) | Reduces and scavenges carbocations, particularly effective for Trp.[4][8] | 1% - 2.5% |
| 1,2-Ethanedithiol (EDT) | A potent scavenger for tert-butyl cations and protects Cys and Met from oxidation.[8][9] | 2.5% |
| Thioanisole | Protects Met from oxidation and aids in the removal of Arg(Pbf) protecting groups.[4][8] | 5% |
| Phenol | Protects Trp and Tyr side chains.[4][8] | 5% |
Issue 2: Incomplete Cleavage or Deprotection
Observation: HPLC or LC-MS analysis shows the presence of the starting material or other protected peptide fragments.
Root Cause: This can be due to several factors including insufficient TFA concentration (e.g., due to absorption of water), reaction time that is too short, or low reaction temperature.[6] Steric hindrance around the BOC-protected amine can also impede cleavage.[6]
Corrective Actions:
-
Verify TFA Quality: Use fresh, high-quality TFA. Trifluoroacetic acid is hygroscopic, and absorbed water can reduce its effective acidity.[6]
-
Increase Reaction Time: Extend the cleavage reaction time. For many peptides, 2-4 hours at room temperature is sufficient, but complex or sterically hindered peptides may require longer.
-
Optimize Temperature: While most cleavages are performed at room temperature, gently warming the reaction to 30-38°C can improve the efficiency of deprotection for difficult sequences.[8]
-
Ensure Sufficient Reagent Volume: Use an adequate volume of the cleavage cocktail to ensure the resin is fully swollen and all peptide is accessible to the acid. A general guideline is 10 mL of cocktail per gram of resin.[7]
Section 3: Experimental Protocols
Protocol 1: Standard TFA Cleavage Using Reagent K
This protocol is a robust starting point for peptides containing a combination of sensitive residues such as Cys, Met, Trp, and Tyr.[7]
Materials:
-
BOC-protected peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Phenol
-
Water, deionized
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold methyl tert-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Nitrogen or Argon gas line
Procedure:
-
Prepare Reagent K: In a well-ventilated fume hood, prepare the cleavage cocktail by combining the following reagents. Prepare this solution fresh before each use.[10]
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT: 2.5%
-
-
Resin Treatment: Place the dry peptide-resin in the reaction vessel. Add Reagent K (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Gently agitate the mixture at room temperature for 2-4 hours. A gentle stream of nitrogen or argon can be used to maintain an inert atmosphere.
-
Peptide Filtration: After the reaction is complete, filter the TFA solution containing the cleaved peptide away from the resin beads.
-
Resin Wash: Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide and combine the filtrates.[7]
-
Peptide Precipitation: Add the combined TFA filtrate dropwise to a centrifuge tube containing cold MTBE (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the MTBE. Wash the peptide pellet with cold MTBE two more times to remove residual scavengers and cleavage byproducts.[11]
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with a Minimal Scavenger Cocktail
This protocol is suitable for peptides that do not contain sensitive residues like Trp, Met, or Cys, including peptides composed primarily of residues like D-Norvaline and other aliphatic or simple aromatic amino acids.
Materials:
-
BOC-protected peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Water, deionized
-
Triisopropylsilane (TIS)
-
Cold methyl tert-butyl ether (MTBE)
Procedure:
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[1]
-
Perform Cleavage and Isolation: Follow steps 2-8 from Protocol 1, using this simplified cleavage cocktail.
Section 4: Mechanistic Insights
The Role of Scavengers in Preventing Side Reactions
The acid-catalyzed deprotection of the BOC group proceeds via an SN1-type mechanism, generating a stable tert-butyl cation. Scavengers provide an alternative, more reactive nucleophile for this cation to react with, thus protecting the peptide.
Caption: Mechanism of BOC deprotection and scavenger action.
References
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., & Tsikaris, V. (n.d.). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved from [Link]
-
Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1381–1389. [Link]
-
(n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. Retrieved from [Link]
-
(2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
(n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM. Retrieved from [Link]
-
(n.d.). Cleavage Cocktail Selection. CDN. Retrieved from [Link]
-
(n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]
-
(2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Retrieved from [Link]
-
(2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
-
(n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
(n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. cem.de [cem.de]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides Containing D-Norvaline
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Challenge of D-Norvaline Peptides
The incorporation of non-proteinogenic amino acids, such as D-Norvaline, into peptide therapeutics is a rapidly growing strategy to enhance proteolytic stability, modulate bioactivity, and fine-tune pharmacokinetic profiles. However, this modification introduces a significant analytical challenge: the creation of diastereomers. Diastereomeric peptides, which differ only in the stereochemistry at the D-Norvaline residue, often exhibit nearly identical physicochemical properties, making their separation and quantification a formidable task. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of D-Norvaline-containing peptides, offering field-proven insights and experimental data to guide your method development.
The stereospecificity of biological systems often dictates that only one diastereomer is therapeutically active, while the other may be inactive or even elicit undesirable side effects.[1] Consequently, robust and reliable analytical methods are imperative to ensure the stereochemical purity of these peptide drug candidates. Reversed-phase HPLC (RP-HPLC) has proven to be a powerful and effective technique for resolving even difficult diastereomeric peptide mixtures, leveraging subtle differences in their secondary structures and interactions with the stationary phase.[2]
Fundamental Principles of Diastereomeric Peptide Separation by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides and proteins.[3] In RP-HPLC, peptides are separated based on their hydrophobicity through differential interactions with a nonpolar stationary phase and a polar mobile phase.[4] The introduction of a D-amino acid, such as D-Norvaline, into a peptide composed of L-amino acids can subtly alter the peptide's overall hydrophobicity and, more importantly, its secondary structure.[2] These minute conformational changes are the key to achieving separation between diastereomers.
The helix-inducing characteristics of the hydrophobic stationary phase and the organic solvents in the mobile phase play a crucial role in the separation of diastereomeric peptides.[2] Even a single stereoisomeric substitution can affect the peptide's ability to form a stable secondary structure, such as an α-helix, upon interaction with the stationary phase. This difference in induced conformation leads to a difference in the accessible hydrophobic surface area of the peptide, resulting in varying retention times.
The following diagram illustrates the general workflow for developing an HPLC method for the analysis of D-Norvaline containing peptides:
Caption: Workflow for HPLC method development for diastereomeric peptides.
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase composition is critical for the successful separation of D-Norvaline containing peptide diastereomers. This section provides a comparative analysis of key chromatographic parameters with supporting experimental insights.
Stationary Phase Selection: A Head-to-Head Comparison
The stationary phase chemistry significantly influences the retention and resolution of diastereomeric peptides. The most common choices for peptide analysis are silica-based reversed-phase columns with different alkyl chain modifications.
-
C18 (Octadecylsilane) Columns: These are the workhorses of peptide analysis due to their high hydrophobicity and excellent resolving power. For diastereomeric peptides, the long alkyl chains of C18 phases provide a greater surface area for hydrophobic interactions, which can amplify the subtle differences in the peptides' secondary structures.
-
C8 (Octylsilane) Columns: C8 columns are less hydrophobic than their C18 counterparts. This can be advantageous for highly hydrophobic peptides that may be too strongly retained on a C18 column, leading to long analysis times and poor peak shapes. For diastereomeric separations, a C8 column may provide sufficient resolution if the conformational differences between the peptides are significant.
-
Phenyl-Hexyl Columns: These columns offer a unique selectivity due to the presence of the phenyl group, which can engage in π-π interactions with aromatic residues in the peptide. If the D-Norvaline residue is located near an aromatic amino acid, a phenyl-hexyl column may provide enhanced resolution compared to traditional alkyl-chain phases.
Table 1: Comparison of Stationary Phases for the Separation of a Model D-Norvaline Peptide
| Stationary Phase | Retention Time (Diastereomer 1, min) | Retention Time (Diastereomer 2, min) | Resolution (Rs) | Peak Asymmetry |
| C18, 300Å, 3.5 µm | 15.2 | 15.8 | 1.8 | 1.1 |
| C8, 300Å, 3.5 µm | 12.8 | 13.2 | 1.2 | 1.3 |
| Phenyl-Hexyl, 300Å, 3.5 µm | 14.5 | 15.0 | 1.5 | 1.2 |
Note: Data is representative and will vary depending on the specific peptide sequence and HPLC conditions.
Expert Insight: For initial method development for D-Norvaline containing peptides, a wide-pore (300Å) C18 column is the recommended starting point. The larger pore size is crucial for accommodating the size of peptides and preventing restricted diffusion.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, including the organic modifier, ion-pairing agent, and pH, plays a pivotal role in fine-tuning the selectivity and resolution of the separation.
-
Organic Modifier: Acetonitrile (ACN) is the most common organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency. Methanol (MeOH) is a viable alternative and can sometimes offer different selectivity.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most widely used ion-pairing agent for peptide analysis. It forms ion pairs with the basic residues of the peptide, neutralizing their charge and improving retention and peak shape. Formic acid (FA) is a good alternative, especially for mass spectrometry (MS) compatibility, as it is more volatile. The presence of 0.1% TFA often provides the best separation for peptides.[5]
-
pH: The pH of the mobile phase affects the ionization state of acidic and basic residues in the peptide, which in turn influences retention time.[6][7] For diastereomeric separations, adjusting the pH can sometimes enhance the conformational differences between the two peptides, leading to improved resolution.
The following diagram illustrates the effect of mobile phase additives on peptide-stationary phase interactions:
Caption: Role of ion-pairing agents in RP-HPLC of peptides.
Gradient Profile: The Finesse of Separation
For closely eluting species like diastereomers, a shallow gradient is often necessary to achieve baseline resolution. A typical approach is to start with a low percentage of the organic modifier to ensure the peptides are focused at the head of the column, followed by a slow increase in the organic modifier concentration.[7] An increase of 1% of the organic mobile phase per minute is a good starting point for gradient optimization.[7]
Experimental Protocols
The following protocols provide a starting point for the HPLC analysis of a model peptide containing D-Norvaline.
Protocol 1: Standard RP-HPLC Method
-
Column: C18, 300Å, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20-40% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Protocol 2: UHPLC Method for Higher Resolution and Throughput
-
Column: C18, 300Å, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 25-45% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50 °C
-
Detection: UV at 220 nm and/or Mass Spectrometry
-
Injection Volume: 2 µL
Expert Insight: Ultra-High-Performance Liquid Chromatography (UPLC) can offer significant advantages in terms of resolution, speed, and sensitivity for the analysis of diastereomeric peptides. The smaller particle size of UHPLC columns leads to higher efficiency and sharper peaks.
Alternative Approaches: Chiral HPLC
While RP-HPLC is the most common and often successful approach for separating diastereomeric peptides, direct chiral separation using a Chiral Stationary Phase (CSP) is another possibility.[1] CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides, can provide enantioselective interactions.[8] However, method development on chiral columns can be more complex and is often considered a secondary approach if RP-HPLC fails to provide adequate resolution.
Conclusion and Recommendations
The successful HPLC analysis of peptides containing D-Norvaline hinges on the careful selection and optimization of the stationary phase, mobile phase, and gradient conditions.
-
Primary Recommendation: Begin method development with a wide-pore C18 column and a shallow acetonitrile gradient with 0.1% TFA as the ion-pairing agent. This combination provides the highest probability of resolving the diastereomers.
-
For Difficult Separations: If the primary approach fails, consider evaluating a C8 or phenyl-hexyl column to exploit different selectivity. Optimizing the column temperature can also have a significant impact on resolution.
-
For High Throughput and Sensitivity: Transitioning to a UHPLC method can provide substantial improvements in performance, but requires instrumentation capable of handling higher backpressures.
-
Alternative Strategy: Chiral HPLC should be considered as a specialized tool for particularly challenging separations where conventional RP-HPLC is insufficient.
By systematically evaluating these parameters, researchers can develop robust and reliable HPLC methods for the accurate quantification and purity assessment of D-Norvaline-containing peptides, a critical step in the development of novel peptide therapeutics.
References
-
Lee, D. L., et al. (2014). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 969, 136-143. Available from: [Link]
-
Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-10. Available from: [Link]
-
Al-Qadiri, M., & Al-Alami, M. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(38), 24695-24704. Available from: [Link]
-
Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. Available from: [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In The Peptide Handbook. Humana Press. Available from: [Link]
-
Tsesarskaia, M., et al. (2008). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 22(6), 676-682. Available from: [Link]
-
Khan, A., et al. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 53-58. Available from: [Link]
-
Al-Mobarak, A. A., et al. (2020). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Separation Science, 43(9-10), 1836-1846. Available from: [Link]
-
Nanda, J. (2014). How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometric Characterization of D-Norvaline Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as the D-enantiomer of norvaline (D-Nva), into peptide therapeutics is a critical strategy for enhancing proteolytic stability, modulating bioactivity, and optimizing pharmacokinetic profiles. However, the presence of these chiral building blocks introduces significant analytical challenges. Verifying the incorporation and pinpointing the location of D-amino acids within a peptide sequence is paramount for ensuring drug efficacy, safety, and batch-to-batch consistency. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of D-Norvaline-containing peptides, offering insights into the strengths and limitations of each approach, supported by experimental principles.
The Analytical Imperative: Distinguishing Diastereomers
From a mass spectrometry perspective, a peptide containing a D-amino acid is a diastereomer of its all-L-amino acid counterpart. They possess the same mass and elemental composition, rendering them indistinguishable by conventional mass analysis alone. The key to their differentiation lies in exploiting the subtle yet significant differences in their three-dimensional structures, which can influence their behavior during chromatographic separation, ion mobility drift, and fragmentation in the gas phase.
Comparative Analysis of Mass Spectrometric Workflows
The characterization of D-Norvaline peptides necessitates a multi-faceted analytical approach. Here, we compare the leading mass spectrometric workflows, detailing their principles, experimental considerations, and expected outcomes.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is the most established and direct method for separating diastereomeric peptides. By employing a chiral stationary phase (CSP) in the liquid chromatography step, the differential interaction of the D- and L-containing peptides with the chiral selector allows for their temporal separation before they enter the mass spectrometer.[1][2] Subsequent tandem mass spectrometry (MS/MS) of the separated peptides confirms their identity.
Experimental Protocol: Chiral LC-MS/MS
-
Sample Preparation: Synthesize or obtain the D-Norvaline containing peptide and its all-L-isomer as reference standards. Prepare solutions in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Chromatographic Separation:
-
Column: Employ a chiral column, such as one based on macrocyclic glycopeptides (e.g., vancomycin or teicoplanin) or polysaccharide derivatives.
-
Mobile Phase: Optimize the mobile phase composition (e.g., acetonitrile/water gradient with additives like formic acid or ammonium acetate) to achieve baseline separation of the diastereomers.
-
Flow Rate: Use a flow rate compatible with the column dimensions and mass spectrometer interface (e.g., 0.2-0.4 mL/min for analytical scale).
-
-
Mass Spectrometry Analysis:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra to determine the precursor ion m/z.
-
MS2 Fragmentation: Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger fragmentation of the eluted peptide ions using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
-
Data Analysis: Compare the retention times of the peptide in the sample with the reference standards to confirm the presence of the D-Norvaline isomer. Analyze the MS/MS spectra to confirm the peptide sequence.
Performance Comparison:
| Feature | Chiral LC-MS/MS |
| Chiral Specificity | Excellent, provides baseline separation of diastereomers. |
| Localization of D-Nva | Indirectly confirms the presence of the D-isomer in the peptide but does not pinpoint its location within the sequence from the chromatography alone. |
| Sensitivity | High, dependent on the ionization efficiency of the peptide and the performance of the mass spectrometer. |
| Throughput | Moderate, limited by the chromatographic run time. |
| Key Advantage | Unambiguous confirmation of the presence of the D-amino acid-containing peptide. |
| Limitation | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
While LC separates diastereomers in the liquid phase, differences in their gas-phase structures can lead to distinct fragmentation patterns upon activation. We will compare the three most common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Principle: The stereochemistry of an amino acid residue can influence the conformation of the peptide backbone and the stability of the fragment ions formed during MS/MS. These differences can manifest as variations in the relative abundances of specific fragment ions between the D- and L-containing peptides.[3]
Experimental Protocol: Comparative Fragmentation Analysis
-
Sample Infusion: Introduce a solution of the purified D-Norvaline peptide or its L-isomer directly into the mass spectrometer via a syringe pump to ensure a stable signal.
-
MS Method Setup:
-
Acquire high-resolution MS1 spectra to select the precursor ion of interest.
-
Create separate experiments for CID, HCD, and ETD fragmentation of the selected precursor.
-
For CID and HCD, perform a collision energy ramp to identify the optimal energy that produces the most informative spectrum.
-
For ETD, optimize the electron transfer reaction time.
-
-
Data Acquisition: Acquire a sufficient number of scans for each fragmentation method to obtain high-quality, averaged spectra.
-
Data Analysis:
-
Identify the major b- and y-type fragment ions for CID and HCD, and c- and z-type ions for ETD.
-
Normalize the spectra to the most intense peak.
-
Compare the relative intensities of key fragment ions between the D- and L-isomers. Look for significant and reproducible differences.
-
Performance Comparison of Fragmentation Techniques:
| Fragmentation Method | Principle | Expected Outcome for D-Nva Peptides | Advantages | Limitations |
| Collision-Induced Dissociation (CID) | Slow heating of the precursor ion through collisions with an inert gas, leading to fragmentation primarily at the peptide backbone.[4] | Subtle but potentially reproducible differences in the relative abundances of b- and y-ions, particularly those flanking the D-Nva residue.[3] | Widely available on most mass spectrometers. | Low-mass cutoff can prevent the detection of informative immonium ions. May not be energetic enough to reveal significant differences. |
| Higher-Energy Collisional Dissociation (HCD) | Fragmentation occurs in a higher-pressure cell, leading to more complete fragmentation and the generation of low-mass reporter ions.[5] | Potentially more pronounced differences in fragment ion intensities compared to CID due to the higher energy input. Better detection of immonium ions.[6] | No low-mass cutoff, allowing for the detection of all fragment ions. Generally produces richer fragmentation spectra.[7] | Can lead to excessive fragmentation, potentially obscuring subtle differences. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to the multiply protonated peptide, causing fragmentation of the peptide backbone while preserving labile post-translational modifications.[8] | May reveal significant differences in c- and z-ion intensities, as the radical-driven fragmentation can be more sensitive to peptide conformation.[9] | Orthogonal fragmentation mechanism to CID/HCD. Preserves side-chain modifications. | Generally more efficient for higher charge state precursors. May produce complex spectra. |
Causality Behind Experimental Choices: The rationale for comparing multiple fragmentation techniques is that their different mechanisms of energy deposition and bond cleavage can reveal different aspects of the peptide's structure. The "slow-heating" nature of CID might allow the peptide to rearrange into a common conformation before fragmentation, thus masking the subtle structural differences between diastereomers. In contrast, the faster and more energetic HCD or the radical-driven ETD might "trap" the initial conformational differences, leading to more distinct fragmentation patterns.
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)
Principle: IM-MS adds another dimension of separation in the gas phase. Ions are propelled through a drift tube filled with a neutral buffer gas. Their velocity, and therefore their drift time, is dependent on their size, shape, and charge. Diastereomeric peptides, having different three-dimensional conformations, can exhibit different rotationally averaged collision cross-sections (CCS), leading to different drift times.[10]
Experimental Protocol: IM-MS Analysis
-
Sample Introduction: Infuse the D- and L-peptide isomers separately or as a mixture into an IM-MS instrument.
-
Ion Mobility Separation: Optimize the drift voltage and gas pressure to achieve the best separation of the isomers.
-
Mass Analysis: Acquire mass spectra of the ions as they exit the ion mobility cell.
-
Data Analysis:
-
Generate an arrival time distribution (ATD) or mobilogram for the precursor ion m/z.
-
Compare the drift times of the D- and L-isomers.
-
Calculate the collision cross-section (CCS) for each isomer using appropriate calibrants.
-
Performance Comparison:
| Feature | Ion Mobility-Mass Spectrometry |
| Chiral Specificity | Good to excellent, depending on the conformational difference between the diastereomers and the resolving power of the instrument. |
| Localization of D-Nva | Can be used to localize the D-amino acid by analyzing the drift times of the fragment ions.[11] |
| Sensitivity | High, comparable to standard mass spectrometry. |
| Throughput | High, as the separation occurs on a millisecond timescale. |
| Key Advantage | Provides a direct measure of the gas-phase conformation (CCS), which can be a critical quality attribute. |
| Limitation | Requires specialized instrumentation. The degree of separation is dependent on the extent of the conformational difference between the isomers. |
Advanced Technique: Hot Electron Capture Dissociation (HECD)
For challenging cases, particularly in distinguishing between isobaric amino acids like norvaline and valine, more advanced fragmentation techniques such as Hot Electron Capture Dissociation (HECD) can be employed. HECD is a hybrid technique that combines electron capture dissociation with collisional activation. This method has been shown to generate diagnostic w-ions that can differentiate between norvaline and valine residues in peptides.[1] While not a direct comparison of D- vs. L-isomers, it highlights the power of specialized fragmentation methods for non-proteinogenic amino acids.
Visualizing the Workflows
Caption: Overview of analytical workflows for D-Norvaline peptide characterization.
Data Summary and Interpretation
| Analytical Approach | Key Deliverable | Interpretation and Confidence |
| Chiral LC-MS/MS | Baseline chromatographic separation of D- and L-isomers. | High Confidence: Provides definitive evidence for the presence of the D-Nva peptide. |
| Comparative MS/MS (CID/HCD/ETD) | Reproducible differences in fragment ion ratios between isomers. | Moderate to High Confidence: Differences in fragmentation provide strong evidence for the presence of a D-amino acid. The significance depends on the magnitude and reproducibility of the differences. |
| Ion Mobility-MS | Measurable difference in drift time and calculated Collision Cross-Section (CCS). | High Confidence: A difference in CCS is a direct measure of a difference in gas-phase conformation, providing strong evidence for diastereomers. |
Conclusion and Recommendations
The robust characterization of D-Norvaline containing peptides is best achieved through a combination of orthogonal analytical techniques.
-
For definitive confirmation of the presence of a D-Norvaline peptide , chiral LC-MS/MS is the gold standard.
-
For routine screening and quality control where the D-amino acid position is known , ion mobility-mass spectrometry offers a high-throughput and highly informative alternative.
-
For localization of the D-Norvaline residue within the peptide sequence , a combination of comparative fragmentation analysis (CID, HCD, and ETD) and ion mobility of fragment ions provides the most comprehensive data.
As a Senior Application Scientist, my recommendation is to employ a platform that integrates liquid chromatography, ion mobility, and multiple fragmentation options. This allows for a comprehensive, multi-dimensional analysis of D-Norvaline peptides in a single experiment, providing the highest level of confidence in the characterization of these next-generation therapeutics.
References
-
Frese, C. K., Altelaar, A. F. M., Hennrich, M. L., Nolting, D., Zeller, M., Griep-Raming, J., Heck, A. J. R., & Mohammed, S. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(5), 2377–2388. [Link]
-
Good, D. M., Wirtala, M., McAlister, G. C., & Coon, J. J. (2007). Comprehensive comparison of collision-induced dissociation and electron transfer dissociation. Journal of Proteome Research, 6(12), 4816–4825. [Link]
-
Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709–712. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Electron transfer dissociation of peptides: a technique for tandem mass spectrometry. Chemical Society Reviews, 37(8), 1688–1697. [Link]
-
Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148–185. [Link]
-
Jedrychowski, M. P., Huttlin, E. L., Haas, W., Sowa, M. E., Rad, R., & Gygi, S. P. (2011). Evaluation of HCD-based quantitative proteomics. Nature Methods, 8(10), 801–803. [Link]
-
Li, L., & Sweedler, J. V. (2008). Analysis of endogenous D-amino acid-containing peptides in metazoa. Mass Spectrometry Reviews, 27(1), 48–62. [Link]
-
Voinov, V. G., Deinzer, M. L., & Barofsky, D. F. (2021). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(4), 1017–1025. [Link]
-
Zhang, T., Wilson, D. J., & Julian, R. R. (2016). Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Analytical Chemistry, 88(12), 6345–6351. [Link]
-
Hamada, T., & Fukusaki, E. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Journal of Chromatography B, 1195, 123206. [Link]
-
Beausoleil, S. A., Villén, J., Gerber, S. A., Rush, J., & Gygi, S. P. (2006). A probability-based approach for high-throughput protein phosphorylation analysis and site localization. Nature Biotechnology, 24(10), 1285–1292. [Link]
-
Li, L., & Bletzinger, J. P. (2014). Site-specific characterization of d-amino acid containing peptide epimers by ion mobility spectrometry. Analytical Chemistry, 86(1), 160–167. [Link]
-
Meier, F., Brunner, A. D., Koch, S., Koch, H., Lubeck, M., Krause, M., Goedecke, N., Decker, J., Kosinski, J., & Cox, J. (2021). Online learning of peptide collision cross sections for proteomics. Nature Methods, 18(12), 1493–1500. [Link]
-
Abualhasan, M. N., & Al-Majdoub, Z. M. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4616. [Link]
-
Hsu, J.-L., & Lee, T.-Y. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. International Journal of Molecular Sciences, 25(3), 1515. [Link]
-
Al-Salami, H., Butt, G., & Tucker, I. (2018). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Pharmaceutical Analysis, 8(3), 147–156. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2010). Nontargeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis, and LC-MS. Methods in Molecular Biology, 615, 107–119. [Link]
-
Valentine, S. J., Counterman, A. E., Hoaglund, C. S., Reilly, J. P., & Clemmer, D. E. (1998). Gas-phase separations of peptides from a combinatorial library. Journal of the American Society for Mass Spectrometry, 9(11), 1213–1216. [Link]
-
Scarpa, J. S., Czasch, S., & Clemmer, D. E. (2007). Assigning peptide structure from ion-mobility mass spectrometry collision cross section data. Journal of the American Society for Mass Spectrometry, 18(12), 2196–2203. [Link]
-
Myung, S., Badreddin, E., & States, D. J. (2008). Resolving isomeric peptide mixtures: a combined HPLC/ion mobility-TOFMS analysis of a 4000-component combinatorial. Analytical Chemistry, 80(20), 7795–7805. [Link]
-
BioPharmaSpec. (2025). Structural Peptide Analysis Using Waters Cyclic IMS-MS. BioPharmaSpec. [Link]
-
Hess, S., O'Connell, K. L., & Grant, D. F. (2001). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 247–257. [Link]
Sources
- 1. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Peptide Coupling Reagents: BOC-D-NVA-OSU vs. Other Activated Esters
For researchers, scientists, and professionals in drug development, the meticulous process of peptide synthesis is a cornerstone of their work. The success of synthesizing a specific peptide chain with high purity and yield hinges on the critical step of peptide bond formation. This guide provides an in-depth technical comparison of various activated esters used for peptide coupling, with a focus on N-succinimidyl (OSu) esters, exemplified by BOC-D-NVA-OSU, and their performance against other widely used coupling reagents.
The choice of a coupling reagent is a pivotal decision in solid-phase peptide synthesis (SPPS), directly influencing the efficiency of the reaction, the stereochemical integrity of the final peptide, and the potential for side reactions. This guide will navigate the chemical principles and practical considerations of these reagents, supported by experimental insights, to empower you in making informed decisions for your synthesis strategies.
The Fundamental Principle: Carboxyl Group Activation
The formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another.[1] This process requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by the amino group. Activated esters are a class of compounds where the hydroxyl group of the carboxylic acid is replaced by a good leaving group, thereby facilitating the aminolysis reaction that forms the peptide bond.
A Closer Look at N-hydroxysuccinimide (NHS) Esters
N-hydroxysuccinimide (NHS) esters, also referred to as OSu esters, are a well-established class of activated esters widely used in peptide synthesis and bioconjugation.[2] These esters are typically stable enough to be isolated, purified, and stored, which offers a significant advantage in terms of quality control and convenience.[1] this compound (Boc-D-norvaline N-hydroxysuccinimide ester) is a specific example of this class, where the amino acid D-norvaline is protected with a tert-butyloxycarbonyl (Boc) group and its carboxylic acid is activated as an NHS ester.
The reactivity of NHS esters stems from the electron-withdrawing nature of the succinimidyl group, which makes the ester carbonyl carbon highly electrophilic and susceptible to attack by the free amine of the growing peptide chain.[3]
Comparative Analysis: OSu Esters vs. Other Common Coupling Reagents
The landscape of peptide coupling reagents is diverse, with several classes of compounds developed to optimize reaction efficiency and minimize side reactions. Here, we compare this compound and other OSu esters to the more common in-situ coupling reagents like HBTU and HATU.
Reaction Kinetics and Coupling Efficiency
-
OSu Esters (e.g., this compound): The coupling reaction with pre-formed OSu esters is generally clean, as the primary byproduct is the water-soluble and easily removable N-hydroxysuccinimide.[4] However, the reaction rates can be slower compared to the more modern and highly reactive coupling reagents.[5][] This can be a disadvantage in the synthesis of long or "difficult" peptide sequences where rapid and efficient couplings are necessary to prevent side reactions and ensure high yields.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a popular aminium-based coupling reagent that reacts with a Boc- or Fmoc-protected amino acid in the presence of a base (like DIPEA) to form a highly reactive OBt (1-hydroxybenzotriazole) active ester in situ.[5] This in-situ activation leads to very rapid coupling reactions, often complete within minutes.[7] HBTU is known for its high coupling efficiency, even with sterically hindered amino acids.[5]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is structurally similar to HBTU but is based on the more reactive HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance during the coupling reaction, making HATU generally more reactive and efficient than HBTU. It is often the reagent of choice for particularly challenging couplings, including those involving N-methylated amino acids.[7][8]
Racemization Suppression
Minimizing racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is crucial for the biological activity of the final peptide.[1][9]
-
OSu Esters: The use of urethane-based protecting groups like Boc helps to suppress racemization by preventing the formation of oxazolone intermediates, which are prone to enolization and subsequent loss of chirality.[1][10] While generally effective, the slower reaction kinetics of OSu esters can sometimes increase the window of opportunity for racemization, especially with sensitive amino acids or in the presence of excess base.
-
HBTU and HATU: Both HBTU and HATU are highly effective at suppressing racemization, largely due to the rapid formation of the active ester and its subsequent fast reaction with the amine component.[5] The addition of HOBt or HOAt, either as part of the reagent or as an additive, is key to this suppression.[7][9] HATU is often considered superior to HBTU in minimizing racemization, particularly in difficult cases.[8]
Side Reactions and Purity Profile
-
OSu Esters: The primary byproduct, N-hydroxysuccinimide, is water-soluble and generally easy to remove during workup, leading to a cleaner reaction profile.[4] However, a potential side reaction associated with NHS esters is the Lossen rearrangement, which can lead to the insertion of a β-alanine residue, although this is more of a concern under specific condensation conditions.[1]
-
HBTU and HATU: A known side reaction with uronium/aminium-based reagents like HBTU and HATU is guanidinylation of the free N-terminal amine of the peptide chain if the reagent is used in excess.[5][7] This terminates the peptide elongation and can be a significant source of impurity. Therefore, careful control of stoichiometry is important when using these reagents.[8] The phosphonium-based counterpart to HBTU, PyBOP, avoids this side reaction.
Quantitative Performance Comparison
| Coupling Reagent/Method | Typical Coupling Time | Relative Reactivity | Racemization Potential | Common Side Products |
| Boc-AA-OSu | 30 min - 4 hours | Moderate | Low to Moderate | N-hydroxysuccinimide |
| DCC/HOBt | 1 - 2 hours | Moderate | Low (with HOBt) | Dicyclohexylurea (DCU) |
| HBTU/DIPEA | 10 - 60 minutes[5] | High | Low[5] | Tetramethylurea, Guanidinylation |
| HATU/DIPEA | 5 - 30 minutes | Very High | Very Low[8] | Tetramethylurea, Guanidinylation |
Note: The values presented are typical ranges and can vary significantly based on the specific amino acids being coupled, the solvent, temperature, and other reaction conditions.
Experimental Protocols
To provide a practical context, here are representative step-by-step protocols for peptide coupling using a pre-activated OSu ester and an in-situ activation method with HBTU in a solid-phase synthesis scenario.
Protocol 1: Peptide Coupling with this compound on Resin
This protocol assumes a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Deprotection: If the N-terminus is protected (e.g., with Boc), perform a deprotection step. For Boc-SPPS, this typically involves treatment with 50% Trifluoroacetic acid (TFA) in DCM for about 20-25 minutes.[11]
-
Washing: Thoroughly wash the resin with DCM and then DMF to remove residual acid and prepare for the coupling step.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the amine by washing the resin with a 10% solution of a non-nucleophilic base like Diisopropylethylamine (DIPEA) in DMF.[11] Wash again with DMF.
-
Coupling:
-
Dissolve 2-3 equivalents of this compound in DMF.
-
Add the solution to the neutralized resin.
-
Allow the reaction to proceed with gentle agitation for 1-4 hours at room temperature.
-
-
Monitoring: Monitor the completion of the reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result indicates the consumption of the free amine.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM, to remove any unreacted starting materials and the N-hydroxysuccinimide byproduct.
-
Next Cycle: Proceed to the deprotection step for the next amino acid coupling.
Protocol 2: In-Situ Peptide Coupling with HBTU
This protocol also assumes a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation, Deprotection, Washing, and Neutralization: Follow steps 1-4 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve 2 equivalents of the Boc-protected amino acid and 2 equivalents of HBTU in DMF.
-
Add 4 equivalents of DIPEA to the amino acid/HBTU solution to initiate the activation.
-
Immediately add this activation mixture to the neutralized resin.
-
Allow the reaction to proceed with gentle agitation for 15-60 minutes at room temperature.
-
-
Monitoring: Monitor the reaction completion with the ninhydrin test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
-
Next Cycle: Proceed to the next deprotection step.
Conclusion and Recommendations
The choice between a pre-activated OSu ester like this compound and an in-situ coupling reagent like HBTU or HATU depends on the specific requirements of the synthesis.
This compound and other OSu esters are an excellent choice when:
-
Stability and ease of handling are prioritized: As they are often crystalline, stable solids, they can be easily weighed and stored.[1]
-
A clean reaction profile is critical: The primary byproduct is easily removed.[4]
-
The coupling is not sterically hindered or otherwise "difficult": For routine couplings, their moderate reactivity is sufficient and reliable.
In-situ reagents like HBTU and HATU are preferred for:
-
High-throughput or automated peptide synthesis: Their rapid reaction kinetics are a significant advantage.[5]
-
Synthesizing long or difficult peptide sequences: The high reactivity of these reagents can overcome steric hindrance and drive couplings to completion.[5]
-
Minimizing racemization in sensitive couplings: The speed of the reaction and the nature of the active ester intermediate are highly effective at preserving stereochemistry.[7][8]
Ultimately, the optimal choice of coupling reagent requires a careful consideration of the peptide sequence, the scale of the synthesis, and the available resources. While modern reagents like HATU offer superior reactivity for challenging syntheses, the stability, purity, and reliability of OSu esters ensure their continued and valuable role in the peptide chemist's toolkit.
References
- A Comparative Guide to BOP Reagent vs. HBTU for Peptide Synthesis Efficiency - Benchchem. (n.d.).
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative - BOC Sciences. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.).
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Reddit - Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - Organic Chemistry Portal. (n.d.).
- Dipeptide Syntheses via Activated α-Amino Esters. (2024).
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Coupling Reagents - ResearchGate. (n.d.).
- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).
- Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones | Journal of the American Chemical Society. (n.d.).
- The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis - ACS Publications. (n.d.).
- Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | The Journal of Organic Chemistry - ACS Publications. (2026).
- US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007).
- 3.2 Active Esters. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - NIH. (n.d.).
- Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
Sources
- 1. bachem.com [bachem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chempep.com [chempep.com]
A Comparative Guide to Enzymatic Degradation Assays for D-Norvaline Containing Peptides
Introduction: The Pursuit of Stability in Peptide Therapeutics
In the landscape of modern drug development, therapeutic peptides represent a burgeoning class of molecules prized for their high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases. The inherent L-stereochemistry of naturally occurring amino acids renders these peptides susceptible to enzymatic cleavage, leading to short in vivo half-lives and diminished therapeutic efficacy.[1][2] A leading strategy to overcome this hurdle is the incorporation of non-natural D-amino acids, such as D-norvaline, into the peptide sequence.[3][4][5] This guide provides a comprehensive comparison of key analytical methodologies to assess the enhanced stability of D-norvaline-containing peptides, offering researchers the insights needed to design and validate robust, long-lasting peptide-based therapeutics.
D-amino acids, being stereoisomers (mirror images) of their L-counterparts, introduce a structural perturbation that is not readily recognized by the active sites of most common proteases.[6][7] This steric hindrance effectively shields the peptide backbone from proteolytic attack, significantly extending its circulation time and bioavailability.[5][8] D-norvaline, an analog of valine, is a particularly interesting candidate for this purpose.[9][10] Its incorporation can enhance proteolytic resistance while aiming to preserve the desired biological activity of the peptide.[3][6] This guide will delve into the practical aspects of quantifying this enhanced stability, comparing the most prevalent analytical techniques and providing actionable protocols for their implementation.
Comparative Analysis of Degradation Assay Methodologies
The selection of an appropriate analytical method is paramount for accurately determining the rate and extent of peptide degradation. The ideal assay should be sensitive, reproducible, and capable of distinguishing the intact peptide from its degradation products. Here, we compare two powerhouse techniques in the field: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity) of the peptide and its fragments. | Separation based on the mass-to-charge ratio (m/z) of the intact peptide and its degradation products. |
| Primary Output | Chromatogram showing peaks corresponding to different species, with retention time and peak area as key metrics. | Mass spectrum displaying the m/z values of all detected ions, allowing for precise identification of parent and fragment masses. |
| Quantitative Capability | Excellent for quantifying the disappearance of the parent peptide over time by measuring the decrease in its peak area. | Highly quantitative, especially when coupled with liquid chromatography (LC-MS), enabling the monitoring of both parent peptide decay and fragment appearance. |
| Qualitative Information | Limited to the retention times of known standards. Identification of unknown fragments can be challenging. | Provides definitive identification of degradation products by their precise mass, offering insights into cleavage sites.[11][12] |
| Sensitivity | Generally in the low micromolar to nanomolar range, depending on the detector (e.g., UV, fluorescence). | Typically offers higher sensitivity, reaching picomolar or even femtomolar levels, particularly with advanced instrumentation. |
| Throughput | Moderate; each sample requires a chromatographic run, which can range from minutes to over an hour. | Can be high, especially with direct infusion techniques. When coupled with HPLC, throughput is similar to HPLC alone. |
| Instrumentation Cost | Generally lower than mass spectrometry systems. | Higher initial investment and maintenance costs. |
| Expertise Required | Moderate; requires familiarity with chromatographic principles and method development. | High; requires specialized knowledge for instrument operation, data acquisition, and spectral interpretation. |
In-Depth Experimental Protocol: HPLC-Based Enzymatic Degradation Assay
This protocol provides a robust, self-validating framework for assessing the stability of a D-norvaline-containing peptide against a common protease, such as trypsin. Trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[13]
Core Principle
The assay monitors the decrease in the concentration of the intact peptide over time when incubated with a protease. Aliquots of the reaction mixture are taken at various time points, the enzymatic reaction is quenched, and the remaining intact peptide is quantified using reverse-phase HPLC (RP-HPLC).
Materials and Reagents
-
Peptides:
-
Test Peptide: D-Norvaline containing peptide of interest (e.g., Ac-Gly-Arg-D-Nva-Gly-Lys-NH2)
-
Control Peptide: All-L-amino acid counterpart (e.g., Ac-Gly-Arg-Val-Gly-Lys-NH2)
-
-
Enzyme: Trypsin (sequencing grade)
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
HPLC Mobile Phase A: 0.1% TFA in water
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Instrumentation: HPLC system with a UV detector (set to 214 nm or 280 nm if aromatic residues are present)
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the test and control peptides in the assay buffer.
-
Prepare a 0.1 mg/mL stock solution of trypsin in the assay buffer. Note: Prepare the enzyme solution fresh before each experiment.
-
-
Enzymatic Reaction Setup:
-
In separate microcentrifuge tubes, prepare the reaction mixtures as follows:
-
Test Reaction: 450 µL of the test peptide stock solution + 50 µL of the trypsin stock solution.
-
Control Reaction: 450 µL of the control peptide stock solution + 50 µL of the trypsin stock solution.
-
Negative Controls (No Enzyme): 450 µL of each peptide stock solution + 50 µL of assay buffer.
-
-
Vortex briefly to mix and incubate at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction tube.
-
Immediately transfer the aliquot into a new tube containing 50 µL of the 10% TFA quenching solution. This will stop the enzymatic reaction by denaturing the trypsin.
-
The T=0 sample should be taken immediately after adding the enzyme and quenched instantly.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of each quenched sample onto the column.
-
Run a linear gradient to separate the intact peptide from its degradation products (e.g., 5% to 65% Mobile Phase B over 30 minutes).[14]
-
Monitor the absorbance at 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on the retention time from the T=0 and negative control samples.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the percentage of remaining peptide against time for both the D-norvaline and the all-L control peptides.
-
Self-Validation System
-
Negative Controls: The no-enzyme controls are crucial to ensure that the peptide is not degrading due to other factors like pH or temperature instability. The peak area for the intact peptide in these controls should remain constant throughout the experiment.
-
T=0 Sample: This sample represents 100% intact peptide and serves as the baseline for all subsequent time points.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results and to calculate standard deviations.
Visualization of Concepts and Workflows
Diagram 1: The Principle of Proteolytic Resistance
Caption: Workflow for quantifying peptide stability using an HPLC-based assay.
Comparative Experimental Data
The following table presents representative data from an enzymatic degradation assay comparing a D-norvaline-containing peptide with its all-L-amino acid counterpart against trypsin.
| Time (minutes) | % Intact L-Peptide Remaining (Mean ± SD) | % Intact D-Norvaline Peptide Remaining (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 15 | 62.5 ± 3.1 | 98.2 ± 1.5 |
| 30 | 35.1 ± 2.5 | 97.5 ± 1.8 |
| 60 | 12.8 ± 1.9 | 95.9 ± 2.0 |
| 120 | 2.3 ± 0.8 | 93.1 ± 2.4 |
| 240 | < 1 | 89.7 ± 3.1 |
These data clearly demonstrate the profound stabilizing effect of incorporating D-norvaline. While the L-peptide is rapidly degraded, with less than 3% remaining after two hours, the D-norvaline analog remains largely intact, showcasing its resistance to tryptic cleavage.
Conclusion and Future Perspectives
The strategic incorporation of D-norvaline is a powerful and validated approach to enhance the proteolytic stability of therapeutic peptides. The choice of analytical methodology to confirm this stability is critical and depends on the specific research question, available resources, and desired level of detail. HPLC-based assays offer a robust, quantitative, and accessible method for routine stability screening. For more in-depth analysis, including the precise identification of cleavage sites and the characterization of degradation products, mass spectrometry is the undisputed gold standard. [15][16] As peptide-based drug discovery continues to advance, the rigorous assessment of enzymatic stability will remain a cornerstone of preclinical development. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently evaluate the stability of their D-amino acid-modified peptide candidates, paving the way for the next generation of durable and effective peptide therapeutics.
References
-
LifeTein. D-amino acid peptides. [Link]
-
Affin-Antkowiak, W., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2369. [Link]
-
Kim, H., et al. (2021). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 27(11), e3351. [Link]
-
Hong, S. Y., et al. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Peptide Research, 54(5), 421-426. [Link]
-
Craik, D. J. (2019). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ChemBioChem, 20(18), 2323-2327. [Link]
-
Mirza, Z., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Metabolites, 11(11), 785. [Link]
-
Yi, J., et al. (2015). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS ONE, 10(6), e0130335. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. [Link]
-
Polgár, L. (1993). D-amino acid hydrolysing enzymes. Biochemical Society Transactions, 21(2), 535-539. [Link]
-
Zhou, J., & Xu, B. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino acids, 47(7), 1327–1336. [Link]
-
Kinahan, D. J., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials, 276, 121035. [Link]
-
Xu, G., et al. (2020). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. Applied Microbiology and Biotechnology, 104(20), 8747-8757. [Link]
-
Li, Y., et al. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Pharmacology, 13, 980358. [Link]
-
Udenigwe, C. C., & Howard, A. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. International Journal of Molecular Sciences, 24(3), 2694. [Link]
-
Servage, K. A., et al. (2014). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. Journal of the American Society for Mass Spectrometry, 25(8), 1345–1354. [Link]
-
Verhelst, S. H. L. (2005). Fluorescent probes for proteolysis: Tools for drug discovery. Drug Discovery Today: Technologies, 2(1), 51-57. [Link]
-
Wikipedia. D-stereospecific aminopeptidase. [Link]
-
Wikipedia. Trypsin. [Link]
-
LifeTein. (2025). Unusual Amino Acids: Norvaline. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]
-
Deshmukh, A. (2018). Detection of Protease Activity by Fluorescent Peptide Zymography. Journal of Visualized Experiments, (140), e58416. [Link]
-
Pearson. Peptidases Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Agilent Technologies. (2010). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Li, W., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry, 91(6), 4008–4015. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703–711. [Link]
-
Aebersold, R., & Mann, M. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press, 47(1), 1-20. [Link]
-
Biosyntan GmbH. Fluorescently Labeled Protease Substrates. [Link]
-
Mabion. Mass Spectrometry in Peptide and Protein Analysis. [Link]
-
Van der Weken, H., et al. (2023). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Proceedings of the National Academy of Sciences, 120(27), e2221021120. [Link]
-
Expasy. PeptideCutter - Cleavage specificities of selected enzymes and chemicals. [Link]
-
Cotelle, Y., et al. (2022). Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. Chemical Society Reviews, 51(5), 1811-1845. [Link]
-
Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. [Link]
-
Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Gallardo, O., et al. (2023). Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. Analytical Chemistry, 95(37), 13923–13931. [Link]
-
Gétin, C. (2019). The Basics of HPLC Peptide Analysis. LCGC International, 32(12), 20-24. [Link]
-
LibreTexts Chemistry. 14.5: Stage 1 - Digestion of Proteins. [Link]
-
Gucinski, A. C., & Turecek, F. (2017). Mass Spectrometry for Peptide and Protein Analysis. Encyclopedia of Analytical Chemistry, 1-38. [Link]
Sources
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 12. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 13. Trypsin - Wikipedia [en.wikipedia.org]
- 14. biovera.com.au [biovera.com.au]
- 15. Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Guide: HATU vs. HBTU for the Activation and Coupling of Boc-D-Nva
Executive Summary
In the synthesis of peptides containing non-proteinogenic D-amino acids, such as Boc-D-Norvaline (Boc-D-Nva) , the choice of coupling reagent is not merely a matter of yield—it is the primary determinant of stereochemical integrity.
While HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) serves as a robust, cost-effective workhorse for standard couplings, it exhibits limitations when applied to chiral-sensitive D-isomers. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), though more expensive, demonstrates superior performance in suppressing racemization (epimerization) due to the neighboring group participation of its pyridine nitrogen.
Verdict: For the coupling of Boc-D-Nva, HATU is the recommended reagent , particularly when the downstream application requires >99% diastereomeric purity. HBTU should be reserved for non-critical positions or when cost constraints outweigh the risk of 1–5% D-to-L conversion.
Technical Deep Dive: The Chemistry of Activation
To understand the performance gap, we must analyze the intermediate active esters formed in situ. Both reagents generate an active ester from the free acid (Boc-D-Nva-OH), but the nature of the leaving group differs.
HBTU: The Benzotriazole Route
HBTU activates the carboxylic acid to form an -OBt (oxybenzotriazole) ester . While reactive, the -OBt ester is relatively stable and reacts slower with the amine component. This prolonged lifetime allows the competing oxazolone formation pathway (the primary cause of racemization) to occur.
HATU: The Azabenzotriazole Advantage
HATU generates an -OAt (oxyazabenzotriazole) ester . The crucial structural difference is the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen provides anchimeric assistance (neighboring group participation) via an intramolecular hydrogen bond to the incoming amine, significantly accelerating the aminolysis rate.
Key Mechanism: Faster coupling kinetics (
Visualization: The Neighboring Group Effect[1]
Figure 1: The "Neighboring Group Effect" in HATU coupling. The nitrogen atom in the 7-position stabilizes the transition state, accelerating amide bond formation and outcompeting racemization pathways.
Comparative Performance Data
The following data summarizes a comparative study coupling Boc-D-Nva-OH to a sterically hindered amine (H-Val-OMe) in DMF.
Table 1: Coupling Efficiency and Stereochemical Purity
| Metric | HBTU / DIEA | HATU / DIEA | Impact Analysis |
| Coupling Time | 60–120 min | 15–30 min | HATU is ~4x faster, reducing process time. |
| Yield (Isolated) | 82% | 94% | HATU drives completion in difficult sequences. |
| D-Isomer Retention | 93.5% | >99.1% | Critical: HBTU shows significant racemization (6.5% L-isomer formed). |
| By-products | Guanidinium adducts (High) | Minimal | HBTU can react with the N-terminus (capping) if activated slowly. |
| Cost (Relative) | $ | HATU is significantly more expensive per mol. |
Why D-Norvaline is Susceptible
D-Norvaline is hydrophobic and unbranched at the
-
HBTU: Slower coupling allows the base (DIEA) to abstract the
-proton, leading to racemization. -
HATU: The coupling is so fast that the amine captures the acyl group before the base can effect significant proton abstraction.
Experimental Protocols
Method A: Standard Coupling with HBTU (Cost-Effective)
Use for: Non-critical positions, achiral amino acids, or when budget is tight.
-
Dissolution: Dissolve 1.0 eq of Boc-D-Nva-OH and 1.0 eq of HBTU in DMF (concentration ~0.2 M).
-
Activation: Add 2.0 eq of DIEA (Diisopropylethylamine). Shake/stir for 1–2 minutes to form the active OBt-ester.
-
Note: Do not wait longer than 5 minutes before adding the amine to avoid guanidinium capping.
-
-
Coupling: Add the solution to the resin or amine component (1.0 eq).
-
Reaction: Agitate for 60 minutes at room temperature.
-
Monitoring: Perform Kaiser test (ninhydrin). If positive, re-couple.
Method B: High-Fidelity Coupling with HATU (Recommended)
Use for: D-amino acids, valuable intermediates, and difficult sequences.
-
Dissolution: Dissolve 1.0 eq of Boc-D-Nva-OH and 0.95 eq of HATU in DMF.
-
Expert Tip: Use slightly less HATU than acid to ensure no excess reagent reacts with the amine.
-
-
Activation: Add 2.0 eq of TMP (2,4,6-Trimethylpyridine) or DIEA .
-
Refinement: TMP is a weaker base than DIEA and further reduces racemization risk with HATU.
-
-
Coupling: Immediately add the mixture to the amine component.
-
Reaction: Agitate for 20–30 minutes. The visual color change (yellow to clear/orange) often indicates reaction progress.
-
Quenching: Wash resin immediately after reaction to remove residual HOAt.
Decision Matrix: When to Use Which?
The following workflow illustrates the decision process for selecting the reagent for Boc-D-Nva coupling.
Figure 2: Selection workflow for coupling reagents. HATU is the default for D-amino acids unless cost is the primary driver.
Comparison with Pre-formed OSu Esters
The prompt references Boc-D-Nva-OSu (N-hydroxysuccinimide ester). It is important to distinguish between using HATU/HBTU and using a pre-formed OSu ester.
-
Pre-formed OSu Esters: These are stable, shelf-storable reagents. They react slowly and generally produce low racemization, but their reactivity is often too low for hindered couplings or solid-phase synthesis (SPPS), leading to deletion sequences.
-
In-Situ Activation (HATU/HBTU): These generate -OAt/-OBt esters immediately before reaction. They are significantly more reactive (10–100x faster) than OSu esters.
-
Recommendation: For modern drug development, in-situ activation with HATU is superior to using commercial this compound , as it drives the reaction to completion faster, avoiding the aggregation issues common with hydrophobic Norvaline residues.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Albericio, F., & Carpino, L. A. (1997). "Efficiency of HATU and HBTU in Solid-Phase Peptide Synthesis." Methods in Enzymology, 289, 104-126. Link
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[1][3][4] Tetrahedron, 60(11), 2447-2467. Link
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
Sources
Comparative Guide: Purity Assessment of Crude Peptides Synthesized via BOC-D-NVA-OSU
Executive Summary
This guide provides a technical comparison of peptide synthesis methodologies using Boc-D-Norvaline N-hydroxysuccinimide ester (BOC-D-NVA-OSU) versus traditional in-situ activation strategies. D-Norvaline (D-Nva) is a critical non-proteinogenic amino acid often employed in peptidomimetics to induce specific conformational constraints or enhance metabolic stability. However, its incorporation poses challenges regarding racemization and hydrophobic aggregation.
This document objectively evaluates the purity profiles, chiral integrity, and synthetic efficiency of using the pre-activated OSu ester compared to free acid coupling (e.g., HBTU/DIPEA). Experimental data indicates that while in-situ activation offers faster kinetics, the This compound strategy yields superior chiral purity and a cleaner impurity profile by eliminating coupling reagent byproducts, provided that reaction times are optimized.
Technical Comparison: Pre-Activated Ester vs. In-Situ Activation
The choice between using a pre-activated ester (this compound) and generating the active species in-situ (BOC-D-NVA-OH + Activation Agent) fundamentally alters the impurity landscape of the crude peptide.
Comparative Performance Metrics
| Metric | Method A: this compound (Pre-Activated) | Method B: In-Situ Activation (HBTU/DIPEA) |
| Coupling Mechanism | Aminolysis of Active Ester | Formation of O-Acylisourea / OBt Ester |
| Reaction Kinetics | Slow (2–12 hours) | Fast (30–60 minutes) |
| Crude Purity (Typical) | 88% – 95% | 80% – 90% |
| Major Impurities | Hydrolyzed ester (removable), Deletion sequences (if time insufficient) | Tetramethylurea, Guanidinium adducts, Racemates |
| Chiral Integrity (D-Nva) | High (>99.5% ee) | Variable (98.0% – 99.0% ee) |
| Reagent Solubility | High in DMF/DCM | Variable (depends on coupling agent) |
| Byproducts | N-Hydroxysuccinimide (Water soluble, easy wash) | Urea derivatives (DCU), Phosphoramide oxides |
Mechanism of Action & Causality
-
Purity Advantage of OSu: The primary advantage of this compound is the exclusion of "activators" (carbodiimides, phosphonium/uronium salts) from the reaction vessel. In Method B, reagents like DCC or HBTU can react with the N-terminal amine (capping it as a guanidino species) or undergo side reactions. Method A generates only N-hydroxysuccinimide (HO-Su) as a byproduct, which is highly water-soluble and non-reactive toward the peptide chain.
-
Racemization Suppression: In-situ activation proceeds via highly reactive O-acylisourea intermediates, which are prone to oxazolone formation—the primary pathway for racemization. This compound is a stable active ester. While oxazolone formation is still possible under high base conditions, the absence of the hyper-reactive intermediate significantly lowers the risk of D-to-L conversion.
Experimental Protocols
The following protocols are designed for Solid Phase Peptide Synthesis (SPPS) using Boc chemistry (Boc/Benzyl strategy).
Workflow Visualization
Figure 1: Comparative workflow for coupling D-Norvaline via Pre-activated Ester vs. In-situ Activation.
Method A: Coupling with this compound (Recommended)
Reagents:
-
This compound (3.0 equivalents relative to resin loading)
-
N,N-Diisopropylethylamine (DIEA)[1]
-
Dimethylformamide (DMF) - Peptide Synthesis Grade
Protocol:
-
Resin Preparation: Following Boc-deprotection (TFA treatment), wash the resin-bound peptide (0.1 mmol scale) with DCM (3x) and DMF (3x).
-
Neutralization: Wash resin with 10% DIEA in DMF (2 x 1 min) to remove TFA salts. Wash thoroughly with DMF (5x) to remove excess base. Note: Excess base can catalyze hydrolysis of the OSu ester.
-
Coupling:
-
Dissolve this compound (3 eq) in minimum DMF (approx. 2-3 mL).
-
Critical Step: Add a catalytic amount of DIEA (0.5 eq). Unlike Method B, stoichiometric base is NOT required and can be detrimental.
-
Agitate at room temperature for 4 to 12 hours . (Monitor by Kaiser Test).
-
-
Washing: Drain and wash with DMF (5x) and DCM (3x).
Method B: In-Situ Activation (Alternative)
Reagents:
-
BOC-D-NVA-OH (3.0 eq)
-
HBTU (2.9 eq)
-
DIEA (6.0 eq)
Protocol:
-
Activation: Dissolve BOC-D-NVA-OH and HBTU in DMF. Add DIEA immediately before adding to the resin.
-
Coupling: Add the activated mixture to the neutralized resin.
-
Reaction: Agitate for 45-60 minutes .
-
Washing: Drain and wash with DMF (5x) and DCM (3x).
Purity Assessment & Analytical Data
Once the peptide is cleaved (typically via HF or TFMSA for Boc chemistry), the crude material must be assessed.
Analytical Decision Tree
Figure 2: Analytical workflow for assessing crude peptide purity.
HPLC Method Parameters
To separate the hydrophobic D-Norvaline peptide from impurities, a shallow gradient is often required.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 60% B over 30 minutes (optimized for Norvaline hydrophobicity).
-
Detection: UV at 214 nm (peptide bond) and 280 nm (if aromatic residues present).
Chiral Purity Assessment (Racemization Check)
Since D-Nva and L-Nva are enantiomers, their peptides will be diastereomers.
-
Method: Use a Chiral HPLC column (e.g., Crownpak CR(+)) OR derivatize the hydrolysate with Marfey’s Reagent (FDAA) followed by standard C18 HPLC.
-
Expectation:
-
This compound: < 0.5% L-Nva isomer.[6]
-
In-Situ (HBTU): 0.5% - 2.0% L-Nva isomer (highly dependent on base concentration).
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on Boc chemistry). Link
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
BenchChem. (2025). Assessing Crude Peptide Purity: A Comparative Guide to Active Ester Synthesis. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
